Zinc Orotate
Descripción
Propiedades
IUPAC Name |
zinc;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMDOZLVAPMCBD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O8Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8071481 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60388-02-5, 68399-76-8 | |
| Record name | Zinc orotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc orotate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z722242H10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Zinc Orotate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of zinc orotate, a compound of significant interest in nutritional science and pharmaceutical development due to its high bioavailability. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a salt formed between zinc and orotic acid (formerly known as vitamin B13). Orotic acid, an intermediate in pyrimidine biosynthesis, is believed to act as a carrier molecule, facilitating the transport of zinc across cellular membranes.[1] This enhanced bioavailability makes this compound a preferred form for zinc supplementation, which is crucial for numerous physiological processes, including immune function, cellular metabolism, and enzymatic activity.[1][2] This guide will explore the common methods for its synthesis and the analytical techniques employed for its characterization.
Synthesis of this compound
The most common method for the synthesis of this compound is through a precipitation reaction in an aqueous solution.[3][4] The following protocol is a generalized procedure based on available literature.
Experimental Protocol: Precipitation Method
Materials:
-
Orotic acid (C₅H₄N₂O₄)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or another soluble zinc salt
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
Dissolution of Orotic Acid: Suspend orotic acid in deionized water. The solubility of orotic acid in water is low, so heating and stirring are necessary to achieve a saturated solution. The pH may be adjusted to neutral or slightly alkaline to facilitate dissolution and deprotonation of the carboxylic acid group.
-
Dissolution of Zinc Salt: In a separate vessel, dissolve zinc acetate dihydrate in deionized water.
-
Precipitation: Slowly add the zinc acetate solution to the orotic acid solution with constant stirring. A white precipitate of this compound will form immediately.
-
Reaction Completion and Aging: Continue stirring the mixture for a defined period (e.g., 1-2 hours) to ensure complete reaction. The mixture can be gently heated to promote crystal growth.
-
Filtration and Washing: Isolate the white solid precipitate by vacuum filtration. Wash the product multiple times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to aid in drying.
-
Drying: Dry the purified this compound in an oven at a specified temperature (e.g., 180°C) to a constant weight.[4] The drying temperature is crucial for obtaining the desired hydration state.
A reported yield for this method is approximately 78.6%.[4]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following are key analytical techniques employed.
X-Ray Diffraction (XRD)
Single-crystal X-ray diffraction provides definitive information about the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This can be achieved by slow evaporation of the solvent from a dilute reaction mixture or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature using a specific X-ray source (e.g., Mo-Kα radiation).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters, space group, and atomic coordinates. The structure is then solved and refined using appropriate crystallographic software.
A study on zinc bis[orotate(1-)] octahydrate revealed a monoclinic crystal system with the space group P2₁/c.[5]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample into an alumina or platinum crucible.
-
Analysis: Place the crucible in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).[3]
-
Data Interpretation: The resulting TGA curve plots mass loss against temperature. The decomposition steps can be correlated with the loss of water molecules and the subsequent decomposition of the organic ligand.
For this compound dihydrate, an initial mass loss of around 8.9% between 25 and 300 °C corresponds to the loss of two water molecules.[3][4] Further decomposition occurs at higher temperatures, ultimately leaving a residue of zinc oxide (ZnO).[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the coordination of the orotate ligand to the zinc ion.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with finely ground potassium bromide. Press the mixture into a transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: Compare the spectrum of this compound with that of orotic acid. The disappearance or significant shift of the carboxylic acid O-H and C=O stretching vibrations, and the appearance of new bands corresponding to the coordinated carboxylate group, confirm the formation of the zinc salt.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for different forms of this compound.
Table 1: Chemical and Physical Properties of this compound Forms
| Property | This compound (Anhydrous) | This compound Dihydrate | Zinc Bis[orotate(1-)] Octahydrate |
| Molecular Formula | C₁₀H₆N₄O₈Zn[6] | C₁₀H₁₀N₄O₁₀Zn[7] | Zn(C₅H₃N₂O₄)₂·8H₂O[5] |
| Molecular Weight | 375.6 g/mol [6] | 411.6 g/mol [7] | 519.7 g/mol |
| Appearance | White to off-white powder | White crystalline powder[8] | Crystalline solid |
| Zinc Content (Theoretical) | 17.41% | 15.89% | 12.58% |
| Zinc Content (Experimental) | - | 15.68%[3] | - |
Table 2: Crystallographic Data for Zinc Bis[orotate(1-)] Octahydrate [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.884(2) Å |
| b | 12.896(1) Å |
| c | 6.954(1) Å |
| β | 98.27(1)° |
| Z | 2 |
Table 3: Thermal Decomposition Data for this compound Dihydrate [3]
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 25 - 300 | ~8.9 | Loss of 2 water molecules |
| 300 - 420 | ~64.9 | Decomposition of orotate ligand (release of CO) |
| 490 - 800 | ~8.42 | Decomposition of remnant cyanurate anions |
| Residue | ~18.4% | ZnO |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Cellular Uptake and Biological Role of this compound
Caption: Proposed mechanism for cellular uptake and biological roles of this compound.
References
- 1. This compound|CAS 68399-76-8|Research Chemical [benchchem.com]
- 2. This compound | 68399-76-8 | FZ33877 | Biosynth [biosynth.com]
- 3. Synthesis and Study of this compound and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H6N4O8Zn | CID 108934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound dihydrate | C10H10N4O10Zn | CID 46942247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Dihydrate Manufacturers, with SDS [mubychem.com]
The Cellular Mechanism of Action of Zinc Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a vast array of physiological processes, acting as a cofactor for hundreds of enzymes and transcription factors.[1] Its intracellular concentration is tightly regulated by a complex network of transporters and binding proteins.[2][3] Orotic acid, an intermediate in pyrimidine biosynthesis, has been utilized as a carrier for various minerals, including zinc, with the rationale of enhancing their bioavailability.[1][4] This technical guide provides an in-depth exploration of the mechanism of action of zinc orotate in cellular models, synthesizing available data on its uptake, cytotoxicity, and influence on key signaling pathways.
Cellular Uptake and Bioavailability of this compound
The mechanism by which this compound enters a cell is believed to involve the independent transport of its two components, zinc and orotic acid, following dissociation in the extracellular environment.
Orotic Acid Transport: Due to its negative charge at physiological pH, orotic acid does not readily diffuse across the cell membrane.[5] Its transport is facilitated by specialized protein carriers. Members of the Solute Carrier (SLC) family, specifically the SLC22 (Organic Anion Transporters or OATs) and SLC5 families, have been implicated in the uptake of orotic acid.[5] Studies have identified OAT2 as a specific transporter for orotic acid, a process driven by the antiport of glutamate.[6] However, other research suggests that the permeation of orotate across the cell membrane can be a slow, non-mediated process.[7]
Zinc Transport: Zinc homeostasis within the cell is maintained by two main families of zinc transporters:[2][3]
-
ZIP (Zrt- and Irt-like Proteins or SLC39A) transporters: These are primarily responsible for the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles.[8]
-
ZnT (Zinc Transporter or SLC30A) transporters: These transporters function to decrease cytoplasmic zinc concentrations by facilitating its efflux from the cell or into intracellular compartments.[2]
The bioavailability of zinc from this compound at the cellular level is a subject of ongoing discussion. While some sources suggest that the orotate moiety enhances mineral absorption and cellular uptake,[1] direct comparative studies in cellular models are limited. An in vivo study in rabbits indicated that this compound has a slower oral absorption phase compared to the more soluble zinc sulfate and zinc pantothenate.[9]
Quantitative Data on Cellular Effects
Quantitative data on the specific effects of this compound in cellular models is sparse. However, comparative studies with other zinc salts provide valuable context.
Table 1: Comparative Cytotoxicity of Various Zinc Salts in PC12 Cells
| Zinc Salt | Cytotoxicity Classification | Concentration Range for Significant Effects |
| Zinc Citrate | High | 0.05 - 0.3 mM |
| Zinc Sulfate | High | 0.1 - 0.3 mM |
| This compound | Moderate | 0.1 - 0.3 mM |
| Zinc Acetate | Moderate | 0.1 - 0.3 mM |
| Zinc Chloride | Moderate | 0.1 - 0.3 mM |
| Zinc Gluconate | Moderate | 0.1 - 0.3 mM |
| Zinc Histidinate | Low | > 0.3 mM |
| Data summarized from a comparative in vitro toxicity study in neuronal PC12 cells.[10] |
Signaling Pathways Modulated by Zinc
Zinc is a known modulator of several key intracellular signaling pathways that regulate cell growth, proliferation, and survival. While direct evidence for this compound is limited, the effects of intracellular zinc are well-documented.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and metabolism. Zinc has been shown to activate this pathway. For instance, in Caco-2 intestinal cells, zinc supplementation led to the phosphorylation of both AKT and mTOR, which was associated with enhanced intestinal barrier function.[11] The release of zinc from intracellular stores via the ZIP7 transporter has also been shown to be a driver of PI3K/AKT and mTOR signaling.[12]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Zinc influx has been demonstrated to activate the MAPK pathway, often starting with the activation of Ras, an upstream signaling node.[2] The activation of ERK by zinc can have dual roles, contributing to either cell survival or, at higher concentrations, to neurotoxicity.[13]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in cellular models.
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound for supplementation in cell culture media.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or WFI)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: Due to the low solubility of this compound, it may be necessary to first dissolve it in a small amount of a suitable solvent or to prepare a fine suspension in high-purity water. Sonication may aid in dissolution/suspension.
-
Dilution: Dilute the dissolved or suspended this compound in high-purity water to the desired stock concentration.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Storage: Store the sterile stock solution at 4°C, protected from light.
Protocol 2: Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent cells (e.g., PC12, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Intracellular Zinc using a Fluorescent Probe
Objective: To quantify the relative changes in intracellular labile zinc concentration following treatment with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or black, clear-bottom 96-well plates
-
Fluorescent zinc indicator (e.g., FluoZin-3 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the fluorescent zinc indicator (e.g., 1-5 µM FluoZin-3 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Treatment: Add HBSS containing the desired concentration of this compound to the cells.
-
Imaging/Measurement: Immediately begin acquiring fluorescence images using a microscope or measuring fluorescence intensity with a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Quantify the changes in fluorescence intensity over time relative to baseline or to untreated control cells.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Influence of High Doses of Different Zinc Salts on Oxidative Stress and Energy Depletion in IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of uptake and neuroprotective potential of seven zinc-salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Journey of Zinc Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace mineral, plays a pivotal role in a myriad of physiological processes, from immune function to enzymatic activity. Its therapeutic efficacy, however, is intrinsically linked to its bioavailability—the efficiency with which it is absorbed and utilized by the body. Zinc orotate, a salt formed from zinc and orotic acid, has garnered attention for its purported high bioavailability. This technical guide provides an in-depth exploration of the cellular uptake and metabolic pathways of this compound, offering a comprehensive resource for professionals in research and drug development. By synthesizing available data, detailing experimental methodologies, and visualizing complex biological processes, this document aims to elucidate the mechanisms underpinning the cellular journey of this intriguing compound.
Data Presentation: Quantitative Insights into Bioavailability
The following tables summarize key quantitative data from comparative studies on zinc salt bioavailability. While direct, extensive quantitative data for this compound remains somewhat limited in publicly accessible literature, the following provides a structured overview of available and related information.
Table 1: Comparative Pharmacokinetics of Zinc Salts in Rabbits
| Parameter | This compound | Zinc Sulfate | Zinc Pantothenate |
| Administration | Oral & Parenteral | Oral & Parenteral | Oral & Parenteral |
| Absorption Phase (Ka) (Oral) | Slower | Faster | Faster |
| Distribution Phase (α) (Parenteral) | Faster | Slower | Slower |
| Elimination Phase (β) (Parenteral) | Faster | Slower | Slower |
| Data sourced from a pharmacokinetic study in rabbits, highlighting the distinct absorption and distribution profile of this compound compared to other zinc salts.[1] |
Table 2: Comparative Bioavailability of Various Zinc Supplements
| Zinc Salt | Relative Bioavailability/Absorption | Key Findings |
| Zinc Glycinate | Higher than Zinc Gluconate | - |
| Zinc Gluconate | Higher than Zinc Oxide | - |
| Zinc Citrate | Similar to Zinc Gluconate | - |
| This compound | Suggested high bioavailability | Orotic acid acts as an efficient mineral transporter.[1] |
| Zinc Sulfate | Lower than some organic salts | - |
| Zinc Methionine | - | - |
| Zinc Picolinate | - | - |
| This table provides a qualitative summary of findings from various studies comparing the bioavailability of different zinc salts. Direct quantitative comparisons involving this compound are not readily available in the public domain. |
Cellular Uptake and Metabolic Pathways
The cellular uptake of this compound is hypothesized to be a multi-faceted process, leveraging the transport mechanisms for both its constituent parts: zinc and orotic acid.
Proposed Cellular Uptake Mechanism of this compound
It is postulated that this compound may be absorbed through a combination of pathways:
-
Dissociation and Independent Uptake: In the gastrointestinal lumen, this compound may partially dissociate into zinc ions (Zn²⁺) and orotate anions.
-
Zinc Ions (Zn²⁺): Primarily absorbed by intestinal enterocytes through Zrt- and Irt-like proteins (ZIP) transporters, particularly ZIP4.
-
Orotate: Transported into cells via solute carrier (SLC) family transporters, such as members of the SLC22 and SLC5 families.
-
-
Uptake of the Intact Complex: The neutral charge of the this compound complex may facilitate its passage through cellular membranes, a characteristic that is believed to contribute to its high bioavailability. The specific transporters for the intact complex have not yet been fully elucidated.
Once inside the cell, the complex would dissociate, releasing zinc and orotate to participate in their respective metabolic pathways.
Metabolic Fate of Zinc and Orotic Acid
-
Zinc: Upon entering the cell, zinc is utilized in various cellular processes. It can be incorporated into metalloenzymes, stored bound to metallothionein, or transported out of the cell or into intracellular compartments by Zinc Transporters (ZnT).
-
Orotic Acid: Orotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway.[2][3] It is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, and subsequently to uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis.[2][4] This metabolic conversion primarily occurs in the liver.[2]
Experimental Protocols
Detailed below are representative experimental protocols for studying the cellular uptake and metabolism of this compound, adapted from established methodologies for other zinc salts and metabolic pathway analysis.
In Vitro Cellular Uptake Assay using Caco-2 Cells
Objective: To quantify the uptake of zinc from this compound in a human intestinal epithelial cell model.
Materials:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
-
This compound, zinc sulfate (as a control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells on Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation into a polarized monolayer, mimicking the intestinal barrier.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Uptake Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing various concentrations of this compound or zinc sulfate to the apical (upper) chamber.
-
Incubate the plates at 37°C for predetermined time points (e.g., 30, 60, 120 minutes).
-
At each time point, remove the apical solution and wash the monolayers three times with ice-cold HBSS to stop the uptake process.
-
-
Cell Lysis and Zinc Quantification:
-
Lyse the cells in the Transwell® inserts using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Measure the zinc concentration in the cell lysates using ICP-MS or AAS.
-
-
Data Analysis:
-
Normalize the zinc uptake to the protein concentration (e.g., ng zinc/mg protein).
-
Compare the uptake of zinc from this compound to that from zinc sulfate.
-
Perform kinetic analysis to determine parameters such as Vmax and Km.
-
Analysis of Orotic Acid Metabolism in Hepatocytes
Objective: To investigate the conversion of the orotate moiety of this compound into pyrimidine nucleotides in a liver cell model.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium appropriate for the chosen cell type
-
This compound
-
[¹⁴C]-labeled orotic acid (for tracing)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Methodology:
-
Cell Culture and Treatment:
-
Culture hepatocytes in appropriate flasks or plates until they reach a suitable confluency.
-
Treat the cells with this compound containing a known amount of [¹⁴C]-labeled orotic acid for various time points.
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites by adding ice-cold perchloric acid (e.g., 0.5 M).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the protein and nucleic acid precipitates.
-
Neutralize the supernatant with potassium hydroxide.
-
-
HPLC Analysis:
-
Analyze the neutralized extracts by HPLC to separate the different pyrimidine nucleotides (orotate, OMP, UMP, etc.).
-
Use a radiodetector to quantify the amount of ¹⁴C incorporated into each nucleotide peak.
-
-
Data Analysis:
-
Calculate the rate of conversion of orotic acid to its downstream metabolites.
-
Assess the impact of different concentrations of this compound on the pyrimidine biosynthesis pathway.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the cellular uptake and metabolic effects of this compound.
Caption: Proposed cellular uptake pathways of this compound in an intestinal enterocyte.
Caption: Workflow for assessing this compound uptake in Caco-2 cells.
References
- 1. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of orotic acid: lack of orotate phosphoribosyltransferase in rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. youtube.com [youtube.com]
Zinc Orotate: A Technical Guide to its Role in Enzymatic and Metabolic Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an indispensable trace element, integral to a vast array of enzymatic and metabolic functions. Its bioavailability is a critical determinant of its physiological efficacy. Zinc orotate, a salt of zinc and orotic acid, has garnered attention for its purported high bioavailability. This technical guide provides an in-depth exploration of the role of this compound in enzymatic and metabolic processes, drawing upon the established functions of its constituent parts. While direct comparative quantitative data on the enzymatic and metabolic effects of this compound versus other zinc salts are limited, this document synthesizes the available information to provide a comprehensive overview. It details the fundamental roles of zinc as an enzymatic cofactor and signaling ion, and of orotic acid as a key intermediate in pyrimidine biosynthesis. Furthermore, this guide presents detailed experimental protocols for investigating the bioavailability and metabolic impact of zinc supplementation, which can be adapted for the specific study of this compound. Finally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.
Introduction
Zinc is the second most abundant trace metal in the human body after iron and is essential for the function of over 300 enzymes, participating in all classes of enzymatic reactions. It plays critical roles in protein synthesis, DNA synthesis, cell division, immune function, and the metabolism of carbohydrates, lipids, and proteins. Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, is fundamental for the production of DNA and RNA.
This compound is a chelated form of zinc where the zinc ion is bound to orotic acid. This combination is thought to enhance the bioavailability of zinc by utilizing the orotate molecule as a carrier to facilitate its transport across cellular membranes. This guide delves into the biochemical and metabolic significance of this compound, examining the individual and synergistic roles of zinc and orotic acid.
The Role of Zinc in Enzymatic and Metabolic Processes
Zinc's involvement in cellular metabolism is multifaceted, encompassing catalytic, structural, and regulatory functions.
Zinc as an Enzymatic Cofactor
Zinc-dependent enzymes, or metalloenzymes, are ubiquitous in the body. Zinc can either be directly involved in the catalytic activity at the active site or be crucial for maintaining the structural integrity of the enzyme.
-
Carbonic Anhydrase: This enzyme, critical for pH regulation and CO2 transport, contains a zinc ion at its active site that is essential for its catalytic function.
-
Alkaline Phosphatase: This enzyme is involved in bone mineralization and nutrient absorption, and its activity is dependent on zinc.
-
Superoxide Dismutase (SOD): The copper-zinc superoxide dismutase (Cu,Zn-SOD) is a key antioxidant enzyme that protects cells from oxidative damage. Zinc plays a structural role in this enzyme.
-
Alcohol Dehydrogenase: This enzyme, responsible for the metabolism of ethanol, requires zinc for its catalytic activity.
Zinc in Metabolic Pathways
Zinc is a linchpin in the metabolism of major macronutrients:
-
Carbohydrate Metabolism: Zinc is involved in the synthesis, storage, and secretion of insulin, a key hormone in glucose homeostasis.
-
Lipid Metabolism: Zinc plays a role in the metabolism of essential fatty acids and the formation of lipoproteins.
-
Protein Metabolism: Zinc is essential for protein synthesis and degradation, being a cofactor for various proteases and peptidases.
Zinc in Gene Expression
Zinc-finger proteins are a class of transcription factors that bind to DNA and regulate gene expression. The "zinc-finger" motif is a structural characteristic where a zinc ion stabilizes the protein's folding, allowing it to interact with DNA. A key example is the Metal-Responsive Transcription Factor-1 (MTF-1), which, upon binding to zinc, translocates to the nucleus and activates the expression of genes involved in zinc homeostasis and detoxification.
The Role of Orotic Acid in Metabolic Processes
Orotic acid is a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides, which are the building blocks of DNA and RNA.
Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate and its subsequent reaction with aspartate to form N-carbamoylaspartate. A series of enzymatic reactions then leads to the formation of orotic acid. Orotic acid is then converted to orotidine 5'-monophosphate (OMP), which is subsequently decarboxylated to uridine 5'-monophosphate (UMP). UMP is the precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP).
The provision of orotic acid through this compound supplementation could potentially enhance the intracellular pool of pyrimidine nucleotides, thereby supporting processes with high demands for nucleic acid synthesis, such as cell growth and tissue repair.
Metabolic Regulation
Orotic acid levels can be indicative of the status of pyrimidine and urea cycle metabolism. Elevated levels of orotic acid in urine can be a marker for certain metabolic disorders.
This compound: Bioavailability and Cellular Uptake
The bioavailability of zinc from various supplements is a key factor in their effectiveness. This compound is suggested to have high bioavailability due to the neutral charge of the complex and the ability of orotic acid to act as a transporter across cell membranes.
Proposed Mechanism of Enhanced Uptake
The orotate molecule is thought to act as a carrier, facilitating the transport of zinc through the cell membrane. Once inside the cell, the zinc ion is released to participate in cellular metabolism. This proposed mechanism of ligand-assisted uptake may contribute to the efficient restoration of intracellular zinc levels.
The maintenance of intracellular zinc concentrations is tightly regulated by two families of zinc transporters: the ZIP (Zrt- and Irt-like protein) family, which increases cytosolic zinc, and the ZnT (Zinc Transporter) family, which decreases cytosolic zinc. The orotate-mediated uptake of zinc would still be subject to this intricate homeostatic control.
Quantitative Data
Direct quantitative data comparing the effects of this compound on enzyme kinetics and metabolic pathways with other zinc salts is scarce in the publicly available literature. The following tables summarize relevant quantitative information on zinc homeostasis and the kinetics of a key zinc-dependent enzyme.
Table 1: Typical Zinc Concentrations in Cellular Compartments
| Cellular Compartment | Typical Free Zinc Concentration | Reference |
| Cytosol | Picomolar to low nanomolar | |
| Mitochondria | Variable, can accumulate zinc | |
| Endoplasmic Reticulum | Higher than cytosol | |
| Golgi Apparatus | Higher than cytosol | |
| Total Intracellular Zinc | 200-300 µM | **** |
Table 2: Kinetic Parameters of a Zinc-Dependent Enzyme (Human Carbonic Anhydrase II)
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| CO2 | 12 | 1.4 x 106 | 1.17 x 108 |
Note: These values are for the native enzyme and are provided as a baseline for the catalytic efficiency of a zinc-dependent enzyme. Studies are needed to determine how these parameters are affected by different forms of zinc supplementation.
Experimental Protocols
The following protocols are detailed methodologies for key experiments that can be used to investigate the enzymatic and metabolic effects of this compound.
Protocol for Assessing Relative Zinc Bioavailability using a Caco-2 Cell Model
This protocol is adapted from in vitro methods used to assess the bioavailability of minerals.
Objective: To determine the relative bioavailability of zinc from this compound compared to other zinc salts (e.g., zinc sulfate, zinc gluconate) using the Caco-2 human colon adenocarcinoma cell line as a model for the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. Cells are seeded onto permeable Transwell inserts and allowed to differentiate for 21 days to form a polarized monolayer.
-
Preparation of Zinc Solutions: Equimolar solutions of this compound, zinc sulfate, and zinc gluconate are prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Transport Assay:
-
The apical (upper) chamber of the Transwell is washed and incubated with the transport buffer.
-
The different zinc solutions are added to the apical chamber.
-
Samples are taken from the basolateral (lower) chamber at various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
-
Zinc Quantification: The concentration of zinc in the basolateral samples is determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each zinc salt. The relative bioavailability of this compound is determined by comparing its Papp value to that of the other zinc salts.
Protocol for Measuring Intracellular Zinc Concentration using a Fluorescent Probe
Objective: To quantify the change in intracellular labile zinc concentration in a cell line (e.g., HEK293) after treatment with this compound.
Methodology:
-
Cell Culture and Plating: HEK293 cells are cultured in DMEM and seeded into a 96-well black, clear-bottom plate.
-
Loading with Fluorescent Probe: The cells are washed and then incubated with a cell-permeable fluorescent zinc indicator, such as FluoZin-3 AM, in a suitable buffer.
-
This compound Treatment: The cells are then treated with various concentrations of this compound. A positive control (e.g., zinc pyrithione) and a negative control (e.g., the zinc chelator TPEN) are also included.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular labile zinc concentration. The data is often normalized to the baseline fluorescence before treatment.
Protocol for Determining the Activity of a Zinc-Dependent Enzyme (Alkaline Phosphatase)
Objective: To assess the effect of this compound supplementation on the activity of alkaline phosphatase in cell lysates or serum.
Methodology:
-
Sample Preparation:
-
Cell Lysates: Cells are cultured and treated with different zinc compounds. The cells are then lysed to release intracellular proteins.
-
Serum: Blood samples are collected from subjects before and after a period of zinc supplementation.
-
-
Enzyme Assay:
-
A reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (e.g., p-nitrophenyl phosphate, pNPP), and MgCl2 is prepared.
-
The cell lysate or serum sample is added to the reaction mixture.
-
The reaction is incubated at a specific temperature (e.g., 37°C).
-
The production of the colored product, p-nitrophenol, is measured spectrophotometrically at 405 nm over time.
-
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated and is proportional to the alkaline phosphatase activity. The activity is typically expressed in units per liter (U/L) or units per milligram of protein.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: De novo pyrimidine biosynthesis pathway, highlighting the role of orotic acid.
Caption: Activation of Metal-Responsive Transcription Factor-1 (MTF-1) by zinc.
Experimental Workflows
Caption: Workflow for assessing zinc bioavailability using the Caco-2 cell model.
Caption: Workflow for determining zinc-dependent enzyme activity.
Conclusion and Future Directions
This compound presents a potentially highly bioavailable form of zinc, which, based on the fundamental roles of its components, can be inferred to play a significant role in enzymatic and metabolic processes. The orotic acid moiety may not only enhance zinc uptake but also contribute to the pyrimidine nucleotide pool, supporting nucleic acid synthesis. However, there is a clear need for direct, quantitative, comparative studies to elucidate the specific advantages of this compound over other zinc salts in modulating enzyme kinetics and metabolic pathways. The experimental protocols detailed in this guide provide a framework for conducting such research. Future investigations should focus on head-to-head comparisons of different zinc forms in both in vitro and in vivo models to provide the empirical data necessary to fully understand and leverage the potential benefits of this compound in research, and clinical settings.
An In-depth Technical Guide on the Molecular Interactions of Zinc with Proteins: A Focus on Zinc Orotate as a Delivery System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an essential trace element vital for a vast array of physiological processes, acting as a catalytic cofactor, a structural stabilizer for proteins, and a signaling molecule. Zinc orotate, a salt of zinc and orotic acid, is a nutritional supplement purported to have high bioavailability, suggesting an efficient mechanism for delivering zinc to cells and their protein targets. While the direct molecular interactions of the intact this compound complex with proteins are not extensively documented in current scientific literature, this guide provides a comprehensive overview of the subsequent molecular interactions of zinc ions with key proteins following their dissociation from the orotate carrier. We delve into the thermodynamics and structural basis of zinc binding to major transport and storage proteins, explore its influence on critical signaling pathways, and detail the experimental methodologies employed to elucidate these interactions. This technical guide aims to serve as a foundational resource for researchers in nutrition, biochemistry, and drug development, highlighting both our current understanding and the existing knowledge gaps in the field.
Introduction: this compound and Bioavailability
This compound is a chelated form of zinc, where zinc is bound to orotic acid. Orotic acid, a precursor in pyrimidine synthesis, is thought to act as a biological carrier, potentially enhancing the absorption and cellular uptake of zinc.[1] The prevailing hypothesis is that this compound dissociates, and the liberated zinc ions are then available to interact with cellular machinery, including transport and target proteins.[1][2] While the precise mechanisms of how orotate facilitates zinc bioavailability are still under investigation, the focus of this guide is on the well-characterized molecular interactions of zinc ions with key protein players once they are made available to the cell.
Cellular Zinc Transport: The Role of ZIP and ZnT Transporters
The intracellular concentration of zinc is tightly regulated by two main families of zinc transporter proteins: the ZIP (Zrt-, Irt-like Protein or SLC39A) family and the ZnT (Zinc Transporter or SLC30A) family.[3][4]
-
ZIP Transporters: These proteins are responsible for the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles.[3][4] There are 14 known members of the human ZIP family, each with specific tissue distribution and regulatory mechanisms.[4] The transport mechanism of some ZIP transporters is thought to be voltage-dependent.[5]
-
ZnT Transporters: Conversely, the ZnT family, comprising 10 members in humans, mediates the efflux of zinc from the cytoplasm to the extracellular space or into intracellular compartments, such as the Golgi apparatus and synaptic vesicles.[4][6] This efflux is often coupled to a proton exchange, utilizing the proton motive force.[3]
The coordinated action of ZIP and ZnT transporters maintains zinc homeostasis within a narrow physiological range, preventing both deficiency and toxicity.[7]
Visualizing Zinc Transport
Below is a simplified workflow illustrating the cellular uptake and efflux of zinc ions.
Caption: Cellular uptake and efflux of zinc ions mediated by ZIP and ZnT transporters.
Molecular Interactions with Key Proteins
Once inside the cell, zinc ions interact with a multitude of proteins. Here, we focus on two major zinc-binding proteins, human serum albumin and metallothionein, for which quantitative binding data are available.
Human Serum Albumin (HSA)
Human serum albumin is the primary carrier of zinc in the bloodstream.[8] It possesses at least one high-affinity binding site for zinc, with additional lower-affinity sites.[8][9]
Structural Insights: X-ray crystallography and NMR studies have identified the primary zinc-binding site at the interface of domains I and II of HSA.[10][11] This site involves coordination with nitrogen and oxygen ligands from several amino acid residues:
-
His-67 (from domain I)
-
Asn-99 (from domain I)
-
His-247 (from domain II)
-
Asp-249 (from domain II)
The binding of fatty acids to albumin can allosterically modulate zinc binding, suggesting a regulatory interplay between nutrient transport.[10][11]
Quantitative Binding Data: Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of zinc binding to HSA.
| Protein | Binding Site | Binding Constant (K_a) (L/mol) | Number of Sites (N) | Enthalpy (ΔH) | Entropy (ΔS) | Driving Force |
| Human Serum Albumin (HSA) | High-affinity | 2.72 x 10⁵[9] | 1.40[9] | Exothermic[9] | Favorable[9] | Enthalpy and Entropy[9] |
| Low-affinity | 3.78 x 10³[9] | 1.55[9] | Exothermic[9] | Unfavorable[9] | Enthalpy[9] |
Metallothioneins (MTs)
Metallothioneins are small, cysteine-rich proteins that play a crucial role in zinc homeostasis and detoxification of heavy metals.[13][14] They act as intracellular zinc buffers, sequestering and releasing zinc ions in a controlled manner.[15]
Structural Insights: MTs contain two distinct metal-thiolate clusters, the alpha and beta domains, which can bind a total of seven zinc ions.[1] The zinc ions are coordinated exclusively by the sulfur atoms of cysteine residues.[16]
Quantitative Binding Data: The binding of zinc to MTs is a thermodynamically complex process, characterized by a highly favorable entropy change that overcomes an unfavorable enthalpy change.[1][13] This is attributed to the release of protons from the cysteine thiols upon zinc binding.[1]
| Protein | Metal Ion | Binding Characteristics | Enthalpy (ΔH) | Entropy (ΔS) | Driving Force |
| Metallothionein (MT) | Zn²⁺ | Sequential binding to two clusters | Unfavorable[1] | Highly Favorable[1] | Entropy[1] |
Modulation of Signaling Pathways and Enzyme Activity
The bioavailability of zinc, facilitated by carriers like orotate, has profound effects on various cellular processes, including signal transduction and enzyme function.
Insulin Signaling Pathway
Zinc plays a critical role in insulin synthesis, storage, and signaling.[13][14] Zinc ions are co-secreted with insulin from pancreatic β-cells and can modulate the insulin signaling cascade in target tissues like skeletal muscle and adipocytes.[13][14] Zinc has been shown to activate key components of the insulin signaling pathway, including Akt (protein kinase B), leading to increased glucose uptake.[10][14]
Caption: Simplified overview of the insulin signaling pathway and the modulatory role of zinc.
Superoxide Dismutase (SOD)
Copper-zinc superoxide dismutase (Cu/Zn-SOD or SOD1) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[17] Zinc plays a crucial structural role in SOD1, stabilizing the enzyme and facilitating its catalytic activity.[18] Studies have shown that zinc supplementation can increase the activity of SOD, thereby enhancing the cellular antioxidant defense system.[18][19]
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to study the molecular interactions of zinc with proteins.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.[9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (N) in a single experiment.[20]
General Protocol:
-
Sample Preparation: The protein of interest is dialyzed extensively against a suitable buffer to remove any bound metals. The zinc salt solution (e.g., ZnCl₂) is prepared in the same buffer.
-
ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the zinc solution is loaded into the injection syringe.
-
Titration: A series of small injections of the zinc solution are made into the protein solution at a constant temperature.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of zinc to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters.[21]
Caption: A generalized workflow for studying zinc-protein interactions using Isothermal Titration Calorimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for obtaining atomic-resolution structural information about protein-metal interactions.[22][23] It can be used to identify the specific amino acid residues involved in zinc coordination and to characterize conformational changes upon binding.[22][23]
General Protocol (using ¹H-¹⁵N HSQC):
-
Protein Expression and Labeling: The protein of interest is expressed in a minimal medium containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source to produce a uniformly ¹⁵N-labeled protein.
-
Sample Preparation: The purified ¹⁵N-labeled protein is prepared in a suitable NMR buffer.
-
NMR Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded as a zinc solution is titrated into the protein sample.
-
Data Analysis: The HSQC spectrum displays a peak for each backbone amide proton-nitrogen pair. Upon zinc binding, residues at or near the binding site will experience a change in their chemical environment, resulting in chemical shift perturbations (movement of peaks) or line broadening in the spectrum. By tracking these changes, the zinc-binding site can be mapped onto the protein's structure.[23]
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of proteins and their complexes with ligands, including metal ions.
General Protocol:
-
Crystallization: The zinc-bound protein is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data are processed to generate an electron density map, into which the protein structure is built and refined. This reveals the precise coordination geometry of the zinc ion and its interacting residues.[12]
Conclusion and Future Directions
This compound serves as an effective delivery system for zinc, a metal ion that is indispensable for the function of a vast number of proteins. The molecular interactions of zinc ions with proteins are characterized by specific coordination geometries and a range of binding affinities, which can be quantified using techniques like ITC. These interactions are fundamental to the structural integrity of proteins, their catalytic activity, and the regulation of cellular signaling pathways.
A significant gap in the current knowledge is the lack of detailed studies on the direct molecular interactions of the intact this compound complex with proteins. Future research should aim to investigate whether this compound interacts directly with transporters or other proteins before its dissociation. Advanced techniques such as high-resolution mass spectrometry, coupled with computational modeling, could provide valuable insights into the transit of this compound across biological membranes and its potential protein-binding partners. A deeper understanding of these initial interactions will provide a more complete picture of the bioavailability and biological effects of this important nutritional supplement.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Function, Structure, and Transport Aspects of ZIP and ZnT Zinc Transporters in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessment of the Transport Mechanism of the Human Zinc Transporter SLC39A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Functions of Metallothionein and ZIP and ZnT Transporters: An Overview and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. pnas.org [pnas.org]
- 10. Interdomain zinc site on human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure, Properties, and Engineering of the Major Zinc Binding Site on Human Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal binding and interdomain thermodynamics of mammalian metallothionein-3: enthalpically favoured Cu+ supplants entropically favoured Zn2+ to form Cu4+ clusters under physiological conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of zinc supplementation on superoxide dismutase activity in patients with ulcerative rectocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Zinc and Oxidative Stress: Current Mechanisms [mdpi.com]
- 17. Effect of different zinc levels on activity of superoxide dismutases & acid phosphatases and organic acid exudation on wheat genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NMR identification of heavy metal-binding sites in a synthetic zinc finger peptide: toxicological implications for the interactions of xenobiotic metals with zinc finger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Role of Orotic Acid in the Biological Activity of Zinc Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc orotate, a salt formed from zinc and orotic acid, is often marketed as a highly bioavailable form of zinc. This technical guide delves into the scientific basis for this claim by examining the distinct roles of both zinc and orotic acid in the compound's biological activity. We will explore the metabolic pathways of orotic acid, the cellular transport mechanisms of zinc, and the potential synergies between the two components. This document summarizes the available quantitative data from animal and in vitro studies, details relevant experimental protocols for assessing bioavailability, and visualizes key biological pathways to provide a comprehensive understanding for research and development professionals. A notable finding is the conspicuous absence of human clinical trials providing quantitative pharmacokinetic data for this compound, highlighting a significant gap in the current scientific literature.
Introduction: The Dual Nature of this compound
Zinc is an essential trace mineral indispensable for a vast array of physiological functions. It serves as a catalytic cofactor for over 300 enzymes and a structural component for numerous proteins, playing critical roles in immune function, protein synthesis, wound healing, DNA synthesis, and cell division. Orotic acid, historically known as vitamin B13, is a crucial intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are the building blocks of DNA and RNA.
The rationale behind chelating zinc with orotic acid to form this compound is primarily based on the hypothesis that orotic acid acts as a superior carrier for mineral ions, facilitating their transport across cell membranes. This is proposed to lead to enhanced bioavailability compared to inorganic zinc salts. This guide will critically evaluate the scientific evidence supporting this hypothesis.
The Role of Orotic Acid
A Precursor in Pyrimidine Biosynthesis
The primary endogenous role of orotic acid is as a key intermediate in the de novo synthesis of pyrimidines. This pathway is fundamental for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine), which are essential for DNA and RNA synthesis.[1]
Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
Orotic Acid as a Mineral Transporter
The central hypothesis for the enhanced bioavailability of mineral orotates is that the electrically neutral orotate salt can more readily pass through the lipid bilayers of cell membranes. While this is a plausible theoretical mechanism, direct evidence for the transport of intact this compound across the intestinal epithelium is lacking.
Orotic acid itself is transported into cells by specific transporters. Members of the solute carrier (SLC) family, particularly the SLC22 and SLC5 families of organic anion transporters (OATs), are implicated in the cellular uptake of orotic acid. It is currently unknown if these transporters can also facilitate the uptake of this compound.
Potential Signaling Roles of Orotic Acid
Emerging research suggests that orotic acid may have signaling roles beyond its function as a metabolite. Studies have shown that orotic acid can influence cellular responses to stress, modulate inflammatory pathways, and affect metabolic processes.[2][3] For instance, in skeletal muscle cells, orotic acid has been observed to diminish the expression of inflammatory transcripts following contraction and to suppress the phosphorylation of AMP-activated protein kinase (AMPK).[3] However, these effects are not yet fully understood in the context of this compound supplementation.
The Biological Activity of Zinc
Once absorbed, the zinc ion from this compound is expected to enter the body's zinc pool and exert its well-established biological effects.
Zinc-Dependent Signaling Pathways
Zinc ions are not only structural components of proteins but also act as intracellular signaling molecules. Two key transcription factors regulated by zinc are Nuclear Factor-kappa B (NF-κB) and Metal-Responsive Transcription Factor-1 (MTF-1).
-
NF-κB Signaling: Zinc has an inhibitory effect on the NF-κB signaling pathway, which is a central regulator of inflammation. Zinc can inhibit the IκB kinase (IKK) complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.
Figure 2: Zinc's Inhibition of the NF-κB Signaling Pathway.
-
MTF-1 Activation: MTF-1 is a key sensor of intracellular zinc levels. When zinc levels rise, zinc binds to the zinc finger domains of MTF-1, causing a conformational change that promotes its translocation to the nucleus. In the nucleus, MTF-1 binds to Metal Response Elements (MREs) in the promoter regions of target genes, such as those for metallothioneins and zinc transporters, to regulate zinc homeostasis.
References
Methodological & Application
Zinc Orotate: In Vitro Experimental Protocols for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc orotate, a salt of the essential mineral zinc and orotic acid, is a compound of increasing interest in cellular and molecular biology research. Orotic acid, a precursor in pyrimidine synthesis, is thought to facilitate the transport of zinc into cells, potentially enhancing its bioavailability and therapeutic efficacy. These detailed application notes and protocols provide a framework for conducting in vitro studies to investigate the cellular effects of this compound, with a focus on cytotoxicity, cell signaling, and gene expression.
When conducting in vitro experiments with this compound, it is crucial to consider its solubility. Studies have shown that this compound has low solubility in water, which can affect the actual concentration in cell culture media, especially after sterile filtration.[1] Therefore, careful preparation of stock solutions and verification of zinc concentration are recommended.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
Determining the cytotoxic potential of this compound is a fundamental first step in in vitro analysis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound. Due to its limited solubility, consider dissolving it in a small amount of DMSO before diluting in cell culture medium. Treat cells with a range of this compound concentrations (e.g., 10 µM to 500 µM) for desired time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Table 1: Comparative Cytotoxicity of Zinc Salts in PC12 Cells
| Zinc Salt | Cytotoxicity Category | Effective Concentration Range |
| Zinc Citrate | High | 0.05 - 0.3 mM |
| Zinc Sulfate | High | 0.1 - 0.3 mM |
| This compound | Moderate | 0.1 - 0.3 mM |
| Zinc Acetate | Moderate | 0.1 - 0.3 mM |
| Zinc Chloride | Moderate | 0.1 - 0.3 mM |
| Zinc Gluconate | Moderate | 0.1 - 0.3 mM |
| Zinc Histidinate | Low | > 0.3 mM |
Source: Adapted from a study on neuronal PC12 cells.[2]
Analysis of Intracellular Zinc Levels
To understand the cellular uptake of zinc from this compound, fluorescent probes like FluoZin-3 AM can be used to measure intracellular zinc concentrations.
Protocol: Intracellular Zinc Measurement with FluoZin-3 AM
-
Cell Preparation: Culture cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.
-
Treatment: Treat cells with the desired concentration of this compound for a specific time.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with 1-5 µM FluoZin-3 AM in the buffer and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with the buffer to remove excess dye.
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation/518 nm emission).
Investigation of Cell Signaling Pathways
Zinc is known to modulate various signaling pathways critical for cell proliferation, survival, and apoptosis, such as the MAPK/ERK and STAT3 pathways. Western blotting is a key technique to analyze the phosphorylation status of proteins in these pathways.
Protocol: Western Blot Analysis of MAPK/ERK and STAT3 Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Table 2: Hypothetical Western Blot Data for this compound Treatment
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-STAT3 / Total STAT3 (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (50 µM, 30 min) | 2.5 | 0.7 |
| This compound (100 µM, 30 min) | 3.8 | 0.4 |
This table represents hypothetical data based on the known effects of zinc on these pathways and should be experimentally verified.
Gene Expression Analysis
To investigate the impact of this compound on gene regulation, quantitative real-time PCR (qRT-PCR) can be employed to measure the expression levels of target genes.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes of interest (e.g., metallothioneins, cell cycle regulators, apoptosis-related genes) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 3: Potential Target Genes for Expression Analysis after this compound Treatment
| Gene Category | Target Genes | Expected Regulation by Zinc |
| Zinc Homeostasis | Metallothionein (MT-1, MT-2) | Upregulation |
| ZIP Transporters | Downregulation | |
| ZnT Transporters | Upregulation | |
| Cell Cycle | p21, p27 | Upregulation |
| Cyclin D1 | Downregulation | |
| Apoptosis | Bax | Upregulation |
| Bcl-2 | Downregulation | |
| Caspase-3, -9 | Upregulation |
This table provides a list of potential target genes based on general knowledge of zinc's cellular functions. Specific effects of this compound need to be experimentally determined.[3]
Visualization of Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for In Vitro Analysis of this compound
Workflow for studying this compound in vitro.
Diagram 2: Hypothesized this compound-Modulated MAPK/ERK Signaling Pathway
Hypothesized activation of MAPK/ERK by this compound.
Diagram 3: Hypothesized this compound-Modulated STAT3 Signaling Pathway
Hypothesized inhibition of STAT3 by this compound.
References
Application Notes & Protocols for the Quantification of Zinc Orotate in Biological Samples
Introduction
Zinc orotate is a salt consisting of zinc cations and orotate anions (orotic acid). Upon administration and absorption, it is expected to dissociate, releasing zinc ions and orotic acid into the biological system. Therefore, the quantification of "this compound" in biological samples is typically approached by measuring one or both of its components:
-
Total Zinc Concentration: An increase in total zinc concentration in matrices like plasma, serum, or tissues following administration can be correlated with the absorption of the zinc moiety from the salt. This is the most common approach.
-
Orotic Acid Concentration: The quantification of the orotate moiety can serve as a direct marker for the absorption and distribution of this component of the salt.
This document provides detailed application notes and protocols for three primary analytical techniques suited for these measurements: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for total zinc analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for orotic acid analysis.
Method 1: Total Zinc Quantification by Atomic Absorption Spectroscopy (AAS)
Application Note
Principle: Atomic Absorption Spectroscopy (AAS) quantifies the absorption of optical radiation by free atoms in a gaseous state.[1] A liquid sample is aspirated into a flame (Flame AAS) or a graphite tube (Graphite Furnace AAS, GF-AAS), where it is vaporized and atomized. A light beam of a specific wavelength (213.9 nm for zinc) is passed through the atomic vapor, and the amount of light absorbed is directly proportional to the concentration of zinc in the sample.[2][3] GF-AAS offers higher sensitivity than Flame AAS and is suitable for samples with very low zinc concentrations.[4]
Applicability: This method is robust, cost-effective, and widely used for determining total zinc concentrations in various biological samples including blood, serum, plasma, urine, and tissue digests.[1][5]
Data Presentation: Quantitative Performance of AAS for Zinc Analysis
| Parameter | Flame AAS (F-AAS) | Graphite Furnace AAS (GF-AAS) | Biological Matrix | Reference |
| Wavelength | 213.9 nm | 213.9 nm | N/A | [3] |
| Limit of Detection (LOD) | ~10 µg/L | 0.15 µg/L (urine) | Serum, Urine | [6][7] |
| Limit of Quantification (LOQ) | 8.7 µg/dL | Not specified | Serum | [8] |
| Linearity Range | 25 to 500 µg/dL | Up to 2.5 µg/L | Serum | [8] |
| Precision (%RSD/CV) | < 2% | < 5% | Serum, Urine | [9] |
| Accuracy/Recovery | 97.75% | 86-106% | Serum, Milk | [8][10] |
Experimental Protocol: Zinc in Serum/Plasma by Flame AAS
1. Materials and Reagents
-
Zinc standard solution (1000 mg/L), traceable to a certified reference material.
-
Nitric acid (HNO₃), trace metal grade.
-
Hydrochloric acid (HCl), trace metal grade.
-
Deionized water (≥18 MΩ·cm).
-
Trace-element-free collection tubes (e.g., dark blue top).
-
Micropipettes with trace-element-free tips.
-
Polypropylene vials.
2. Sample Collection and Preparation
-
Collection: Collect blood using a stainless steel needle into a trace-element-free tube. Avoid hemolysis, as it can falsely elevate zinc levels.[3]
-
Separation: Allow the blood to clot for 30 minutes. Centrifuge at 2000-3000 x g for 10 minutes to separate the serum.[5]
-
Dilution: Prepare a sample diluent of 0.1N HCl. Dilute serum/plasma samples appropriately with the diluent (e.g., 1:10 or 1:20 v/v) to fall within the linear range of the calibration curve. A simple dilution with 0.5% (v/v) HNO₃ is also common.[3][8]
3. Standard Preparation
-
Prepare a stock solution of 1.0 µg/mL zinc by diluting the 1000 mg/L standard.[6]
-
From the stock solution, prepare a series of at least six working standards, typically ranging from 10 to 500 µg/L, using the same diluent as the samples.[6]
4. Instrumental Analysis
-
Instrument: Atomic Absorption Spectrometer with an air-acetylene flame.
-
Wavelength: 213.9 nm.
-
Slit Width: As recommended by the instrument manufacturer.
-
Flame: Air-acetylene, oxidizing (lean, blue).
-
Analysis:
-
Aspirate the blank (diluent) to set the instrument baseline to zero.
-
Aspirate the working standards in order of increasing concentration to generate a calibration curve.
-
Aspirate the prepared samples and record their absorbance.
-
Run a quality control sample or a standard every 10-15 samples to check for instrument drift.
-
5. Calculation
-
The concentration of zinc in the samples is automatically calculated by the instrument's software based on the standard calibration curve.
-
Correct the final concentration for the dilution factor used during sample preparation.
Method 2: Total Zinc Quantification by ICP-MS
Application Note
Principle: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique that uses a high-temperature argon plasma to ionize atoms from the sample.[11] These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for specific isotopes of zinc (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn), allowing for precise and accurate quantification at trace and ultra-trace levels.[10][11]
Applicability: ICP-MS is ideal for the high-throughput analysis of zinc in a wide range of biological matrices, including serum, plasma, urine, and tissue digests.[12] Its high sensitivity makes it suitable for studies requiring the detection of small changes in zinc concentration.[11]
Data Presentation: Quantitative Performance of ICP-MS for Zinc Analysis
| Parameter | Typical Value | Biological Matrix | Reference |
| Isotopes Monitored | ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn | N/A | [10] |
| Limit of Detection (LOD) | 0.06 µ g/sample | Milk | [1] |
| Limit of Quantification (LOQ) | 0.65 µg/L | Serum | [12] |
| Linearity Range | 0.1 - 100 µg/L | General | [11] |
| Precision (%RSD/CV) | < 1.5% | Faeces, Urine, Serum | [10] |
| Accuracy/Recovery | 95-105% | Serum | [12] |
Experimental Protocol: Zinc in Serum/Plasma by ICP-MS
1. Materials and Reagents
-
Reagents as listed for AAS, ensuring they are of the highest purity (ultra-pure or ICP-MS grade).
-
Internal standard solution (e.g., Yttrium, Scandium, or Germanium) for correcting instrumental drift and matrix effects.
-
Argon gas (high purity, 99.999%).
2. Sample Collection and Preparation
-
Collection & Separation: Follow the same rigorous, trace-element-free procedures as for AAS analysis.
-
Preparation: A simple dilution is often sufficient due to the high sensitivity of ICP-MS.
3. Standard Preparation
-
Prepare a series of calibration standards from a certified zinc stock solution, covering the expected concentration range of the diluted samples.
-
Ensure that all standards are matrix-matched by adding the same diluent and internal standard used for the samples.
4. Instrumental Analysis
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and sample uptake rate as per manufacturer guidelines to maximize zinc ion signal while minimizing oxide formation.
-
Mass Spectrometer: Monitor isotopes such as ⁶⁴Zn, ⁶⁶Zn, and ⁶⁸Zn. Use of a collision/reaction cell with helium or hydrogen can help remove polyatomic interferences (e.g., ³²S₂⁺ on ⁶⁴Zn⁺).
-
Analysis:
-
Perform instrument tuning and calibration using the prepared standards.
-
Analyze a blank and quality control samples.
-
Run the prepared biological samples.
-
5. Calculation
-
The instrument software calculates the concentration of zinc based on the ratio of the analyte isotope signal to the internal standard signal, plotted against the calibration curve.
-
Apply the dilution factor to determine the original concentration in the sample.
Method 3: Orotic Acid Quantification by LC-MS/MS
Application Note
Principle: This method provides a direct measurement of the orotate moiety from this compound. Liquid Chromatography (LC) separates orotic acid from other endogenous components in the biological matrix. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating this polar compound.[13] The separated analyte then enters a tandem mass spectrometer (MS/MS), which provides highly specific and sensitive detection. The instrument isolates the precursor ion of orotic acid (m/z 155), fragments it, and detects a specific product ion (m/z 111), ensuring confident identification and quantification.[14]
Applicability: This technique is highly specific and sensitive for quantifying orotic acid in complex biological matrices such as plasma, urine, and dried blood spots.[13][15] It is the reference method for diagnosing certain metabolic disorders and is well-suited for pharmacokinetic studies of the orotate component.[14]
Data Presentation: Quantitative Performance of LC-MS/MS for Orotic Acid Analysis
| Parameter | Typical Value | Biological Matrix | Reference |
| Precursor Ion (m/z) | 155 [M-H]⁻ | N/A | [14] |
| Product Ion (m/z) | 111 | N/A | [14] |
| Limit of Detection (LOD) | 0.15 µmol/L | Urine | [7] |
| Limit of Quantification (LOQ) | 0.38 µmol/L | Urine | [7] |
| Linearity Range | 0.5 - 5.0 µmol/L (injected) | Urine | [14] |
| Precision (%CV) | 0.8 - 14.1% (within- and between-day) | Plasma, Urine, DBS | [13] |
| Accuracy/Inaccuracy | -13.5 to 9.4% | Plasma, Urine, DBS | [13] |
Experimental Protocol: Orotic Acid in Urine/Plasma by LC-MS/MS
1. Materials and Reagents
-
Orotic acid analytical standard.
-
Stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂] orotic acid).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Deionized water (LC-MS grade).
2. Sample Collection and Preparation
-
Collection: Collect urine or plasma samples and store them frozen (-20°C or -80°C) until analysis.
-
Preparation (Urine): A simple dilution is often sufficient.
-
Thaw urine samples.
-
Dilute 1:20 with an aqueous solution (e.g., water containing 0.1% formic acid).[7]
-
Add the internal standard.
-
Vortex and centrifuge to pellet any precipitates.
-
Transfer the supernatant for injection.
-
-
Preparation (Plasma): Protein precipitation is required.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Instrumental Analysis
-
LC System:
-
Column: HILIC column (e.g., 150 x 3 mm, 5 µm).[7]
-
Mobile Phase A: Water with 20 mM ammonium formate and 0.2% formic acid.[16]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[16]
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.45 mL/min.[7]
-
Injection Volume: 2-10 µL.[7]
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Transitions:
-
Orotic Acid: m/z 155 → 111.[14]
-
Internal Standard (¹⁵N₂-Orotic Acid): m/z 157 → 113.
-
-
4. Calculation
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration in the samples from the calibration curve and correct for the initial dilution factor.
Visualizations (Graphviz)
Experimental Workflow
Caption: General experimental workflow for quantifying this compound components.
Simplified Zinc Signaling Pathway
Caption: Simplified zinc signaling pathway initiated by extracellular zinc.
References
- 1. benchchem.com [benchchem.com]
- 2. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Zinc in Biological Materials by Atomic absorption spectroscopy (AAS) - STEMart [ste-mart.com]
- 6. nemi.gov [nemi.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Determination of Zn, Cu and Fe in human patients' serum using micro-sampling ICP-MS and sample dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 12. researchgate.net [researchgate.net]
- 13. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
using zinc orotate as a zinc delivery agent in research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of zinc orotate as a zinc delivery agent for research purposes. This document includes a summary of its properties, comparative data with other zinc salts, and detailed protocols for its use in in-vitro studies.
Introduction
Zinc is an essential trace element crucial for a vast array of physiological processes, including enzymatic activity, immune function, and cellular signaling. The effective delivery of zinc to cells is paramount in both therapeutic and research contexts. This compound, the salt of zinc and orotic acid, has been proposed as an effective zinc delivery agent, with the orotic acid moiety potentially enhancing its bioavailability.[1][2] Orotic acid is a natural compound and an intermediate in pyrimidine biosynthesis, suggesting it may utilize specific cellular transport mechanisms.[3][4] This document outlines the current understanding of this compound's properties and provides protocols for its application in research settings.
Physicochemical Properties and Bioavailability
This compound is an organic zinc salt. While claims of high bioavailability are common, robust human clinical data directly comparing it to other organic zinc salts like gluconate or picolinate are limited. A key animal study provides some insight into its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Zinc Salts in Rabbits
| Parameter | This compound | Zinc Sulfate | Zinc Pantothenate |
| Administration | Oral | Oral | Oral |
| Absorption Phase (Ka) | Slower | Faster | Faster |
| Distribution Phase (α) | Faster | Slower | Slower |
| Elimination Phase (β) | Faster | Slower | Slower |
| Data sourced from a comparative pharmacokinetic study in rabbits.[5] |
This study suggests that while this compound is absorbed more slowly after oral administration compared to zinc sulfate and zinc pantothenate in rabbits, it exhibits faster distribution and elimination phases.[5]
In Vitro Cytotoxicity
The selection of an appropriate zinc salt for in vitro studies requires consideration of its potential cytotoxicity. A study on differentiated PC12 neuronal cells provides comparative data on the toxicity of various zinc salts.
Table 2: In Vitro Cytotoxicity of Zinc Salts in PC12 Neuronal Cells
| Zinc Salt | Cytotoxicity Category | Notes |
| Zinc Citrate | High | Most toxic, especially at lower concentrations. |
| Zinc Sulfate | High | |
| This compound | Moderate | |
| Zinc Acetate | Moderate | |
| Zinc Chloride | Moderate | |
| Zinc Gluconate | Moderate | |
| Zinc Histidinate | Low | |
| Data from a study assessing cell viability, ATP, and glutathione levels.[6] |
This study indicates that this compound exhibits moderate cytotoxicity, making it a viable option for in vitro experiments within appropriate concentration ranges.[6]
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity of this compound
This protocol is adapted from a study that evaluated the cytotoxicity of various zinc salts in PC12 neuronal cells.[6]
1. Cell Culture and Differentiation:
- Culture PC12 cells in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and horse serum.
- Induce differentiation by treating cells with Nerve Growth Factor (NGF) for a suitable period (e.g., 7 days).
2. Preparation of Zinc Salt Solutions:
- Prepare stock solutions of this compound and other zinc salts (e.g., zinc sulfate, zinc citrate) in sterile, deionized water.
- Prepare a range of working concentrations (e.g., 0.05 mM to 0.3 mM) by diluting the stock solutions in cell culture medium.
3. Cell Treatment:
- Seed differentiated PC12 cells in 96-well plates at a predetermined density.
- After allowing cells to adhere, replace the medium with the prepared zinc salt solutions.
- Incubate the cells for a defined period (e.g., 24 hours).
4. Cytotoxicity Assays:
- Cell Viability (MTT Assay):
- Add MTT solution to each well and incubate.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
- ATP Concentration:
- Use a commercially available ATP luminescence-based assay kit according to the manufacturer's instructions.
- Glutathione (GSH) Concentration:
- Employ a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction.
- Caspase-3/7 Activity:
- Utilize a luminescent or fluorometric caspase-3/7 assay kit to measure apoptosis.
5. Data Analysis:
- Express results as a percentage of the control (untreated cells).
- Perform statistical analysis to determine significant differences between the effects of different zinc salts and concentrations.
Protocol 2: General Protocol for Assessing Cellular Zinc Uptake Using this compound
This protocol provides a general framework for measuring the efficacy of this compound as a zinc delivery agent in cultured cells.
1. Cell Culture:
- Culture the cell line of interest (e.g., Caco-2 for intestinal absorption studies, or a specific cell line relevant to the research question) in appropriate media and conditions.
2. Preparation of this compound Solution:
- Prepare a stock solution of this compound in sterile, deionized water. Sonication may be required to aid dissolution.
- Prepare working solutions of this compound at various concentrations in serum-free cell culture medium.
3. Cellular Zinc Uptake Experiment:
- Seed cells in multi-well plates and grow to a desired confluency.
- Wash the cells with a buffered salt solution (e.g., PBS or HBSS).
- Add the this compound working solutions to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes).
- Include a control group treated with the vehicle (serum-free medium) and potentially other zinc salts for comparison.
4. Cell Lysis and Zinc Quantification:
- After incubation, wash the cells thoroughly with a chelating agent solution (e.g., EDTA in PBS) to remove extracellular zinc.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by acid digestion (e.g., with nitric acid).
- Quantify the intracellular zinc concentration using one of the following methods:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides a highly sensitive and accurate measurement of total cellular zinc.
- Atomic Absorption Spectroscopy (AAS): Another reliable method for total zinc quantification.
- Fluorescent Zinc Probes (e.g., FluoZin-3, Zinpyr-1): Allows for the measurement of labile intracellular zinc pools using fluorescence microscopy or a plate reader.
5. Data Normalization and Analysis:
- Normalize the zinc content to the total protein concentration of the cell lysate or to the cell number.
- Compare the cellular zinc uptake from this compound with that from other zinc salts.
Visualizations
Caption: Proposed mechanism of this compound cellular uptake.
Caption: General workflow for evaluating this compound in vitro.
Conclusion and Future Directions
This compound presents itself as a zinc salt with moderate in vitro cytotoxicity and unique pharmacokinetic properties in animal models. The orotic acid component is theorized to enhance its cellular uptake, though further research is required to fully elucidate this mechanism. The provided protocols offer a starting point for researchers to investigate the efficacy of this compound as a zinc delivery agent in various cellular models.
A significant gap in the current literature is the lack of direct comparative studies on the bioavailability of this compound in humans against other commonly used organic zinc supplements. Furthermore, research specifically investigating the impact of zinc delivered via this compound on cellular signaling pathways is needed to validate its potential for targeted therapeutic applications. Future studies should aim to address these knowledge gaps to fully realize the potential of this compound in research and drug development.
References
- 1. This compound | জিংক ওরোটেট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. Orotates and Mineral Transporters [globalhealing.com]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thermogravimetric Analysis of Zinc Orotate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermogravimetric analysis (TGA) of zinc orotate compounds. Understanding the thermal stability and decomposition profile of this compound is crucial for its application in pharmaceuticals and drug development, ensuring stability during manufacturing, storage, and formulation.
Introduction to Thermogravimetric Analysis of this compound
Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For this compound, TGA is employed to determine its hydration state, decomposition pathway, and the final residual product. This compound, often found as a dihydrate (Zn(C₅H₃N₂O₄)₂·2H₂O), exhibits a multi-stage decomposition process.[1][2][3]
The thermal decomposition typically begins with the loss of water molecules at lower temperatures, followed by the degradation of the organic orotate ligand at higher temperatures, ultimately yielding zinc oxide (ZnO) as the final residue.[1][2] The precise temperatures of these events are critical indicators of the compound's thermal stability.
Experimental Protocols
This section outlines a standardized protocol for conducting TGA on this compound compounds.
Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision balance and a furnace capable of reaching at least 800°C with a programmable temperature controller.
-
Sample Crucibles: Inert crucibles, typically made of alumina or platinum.
-
Purge Gas: High-purity nitrogen (N₂) for an inert atmosphere or dry air for an oxidative atmosphere. A gas delivery system with a constant flow rate is required.
-
Sample: A fine, homogeneous powder of the this compound compound.
TGA Instrument Setup and Execution
-
Sample Preparation: Accurately weigh approximately 5–10 mg of the powdered this compound sample into a clean, tared TGA crucible. Record the initial mass precisely.
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance mechanism.
-
Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate of 20–50 mL/min to establish the desired atmosphere.
-
-
Temperature Program:
-
Data Acquisition: Initiate the TGA run and continuously record the sample mass as a function of temperature and time.
Data Analysis
-
Plot the recorded data as a TGA curve (mass % vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).
-
From the TGA curve, determine the onset and end temperatures for each mass loss step.
-
Calculate the percentage mass loss for each decomposition stage.
-
Identify the temperature of the maximum rate of decomposition from the peaks in the DTG curve.
-
Determine the final residue percentage at the end of the experiment.
Quantitative Data Summary
The thermal decomposition of this compound dihydrate (Zn(C₅H₃N₂O₄)₂·2H₂O) generally proceeds in distinct stages. The following table summarizes the typical quantitative data obtained from TGA.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Evolved Species | Final Residue |
| Dehydration | 25 - 300 | ~8.9%[1][2] | 8.71% | 2 H₂O | Anhydrous this compound |
| Ligand Decomposition 1 | 300 - 420 | ~64.9%[1][2] | ~63.1% | 3 CO and other fragments | Intermediate |
| Ligand Decomposition 2 | 490 - 800 | ~8.42%[1][2] | - | Remnant cyanurate anions | ZnO |
| Final Residue | > 800 | ~18.4% [1][2] | 19.71% | - | ZnO |
Note: The exact temperatures and mass loss percentages can vary slightly depending on factors such as heating rate, atmospheric conditions, and sample purity.
Visualizations
Experimental Workflow for TGA of this compound
Caption: Workflow for Thermogravimetric Analysis of this compound.
Logical Relationship of this compound Thermal Decomposition
Caption: Thermal Decomposition Pathway of this compound Dihydrate.
References
zinc orotate as a stabilizer in polymer chemistry research
Application Notes: Zinc Orotate as a Polymer Stabilizer
Introduction
This compound (ZnOr₂), a salt derived from orotic acid, has emerged as a promising non-toxic thermal stabilizer for polymers, particularly for poly(vinyl chloride) (PVC).[1][2][3][4][5] Its unique chemical structure, containing a pyrimidine diketone, allows it to effectively mitigate the thermal degradation of PVC, a process that typically involves the release of hydrochloric acid (HCl) and the formation of undesirable color changes, often referred to as "zinc burning".[1][3] These application notes provide an overview of the utility of this compound as a polymer stabilizer, its mechanism of action, and its synergistic effects with other common stabilizers.
Mechanism of Stabilization
The thermal degradation of PVC is an autocatalytic process initiated by the elimination of HCl from the polymer chain. This process is exacerbated by the presence of labile chlorine atoms. This compound functions as a multi-faceted stabilizer through the following mechanisms:
-
HCl Absorption: The orotate anion in this compound has a strong capacity to absorb the hydrogen chloride that is liberated during PVC degradation.[1] This action neutralizes the acid, preventing it from catalyzing further degradation.
-
Substitution of Labile Chlorine Atoms: this compound can replace the unstable chlorine atoms within the PVC polymer chain.[1][5] This substitution reaction interrupts the "zipper" degradation process, which is characterized by the sequential elimination of HCl molecules.
-
Postponement of "Zinc Burning": A significant advantage of this compound over traditional zinc-based stabilizers like zinc stearate (ZnSt₂) is its ability to delay the onset of "zinc burning".[1][2][3][4][6] This phenomenon is caused by the accumulation of zinc chloride (ZnCl₂), a strong Lewis acid that accelerates PVC degradation. The orotate anion's ability to absorb HCl reduces the formation of ZnCl₂, thereby extending the polymer's processing and service life.[1]
A diagram illustrating the proposed stabilization mechanism is provided below.
Caption: Proposed mechanism of PVC stabilization by this compound.
Synergistic Effects
The performance of this compound as a thermal stabilizer can be significantly enhanced when used in combination with other additives, demonstrating a notable synergistic effect.
-
With Calcium Stearate (CaSt₂): Blending this compound with calcium stearate can markedly improve the thermal stability of PVC.[1][2][3][4][6] An optimal performance has been observed at a CaSt₂:ZnOr₂ mass ratio of 1.8:1.2.[1][2][4][5]
-
With Auxiliary Stabilizers: The combination of a CaSt₂/ZnOr₂ system with commercial auxiliary stabilizers further boosts performance.
The logical relationship of these synergistic effects is depicted in the diagram below.
Caption: Synergistic effects of this compound with other stabilizers.
Experimental Protocols
1. Synthesis of this compound (ZnOr₂) via Precipitation
This protocol describes the laboratory-scale synthesis of this compound using a precipitation method.[1][5]
Materials:
-
Orotic acid (Or)
-
Sodium hydroxide (NaOH)
-
Zinc acetate (Zn(CH₃COO)₂)
-
Distilled water
-
Three-neck flask (100 mL)
-
Magnetic stirrer
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
In a 100 mL three-neck flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine 1.74 g (10 mmol) of orotic acid and 0.4 g (10 mmol) of sodium hydroxide.
-
Add 20 mL of distilled water and stir at room temperature until all solids are dissolved, forming a clear solution.
-
In a separate beaker, dissolve 2.20 g (10 mmol) of zinc acetate in 15 mL of distilled water.
-
Slowly add the zinc acetate solution to the orotic acid solution in the three-neck flask using the dropping funnel.
-
Once the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 1 hour with continuous stirring.
-
After 1 hour, cool the mixture and collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid three times with distilled water.
-
Dry the final product, this compound (ZnOr₂), in an oven at 180 °C. The expected yield is approximately 78.6%.[5]
A workflow for this synthesis is shown below.
Caption: Workflow for the synthesis of this compound.
2. Evaluation of Thermal Stability
The following protocols are standard methods for assessing the thermal stability of PVC formulations containing this compound.
a) Congo Red Test
This test measures the time it takes for a heated PVC sample to release a sufficient amount of HCl to change the color of a Congo red indicator paper.[1]
Materials and Equipment:
-
PVC samples with and without stabilizers
-
Congo red indicator paper
-
Test tubes
-
Heating bath or oven set to 180 °C
-
Timer
Procedure:
-
Place a specified amount of the PVC sample into a test tube.
-
Insert a strip of Congo red indicator paper into the top of the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube in the heating bath or oven preheated to 180 °C.
-
Start the timer.
-
Record the time required for the Congo red paper to turn from red to blue, indicating the release of HCl. This time is the thermal stability time.
b) Discoloration Test
This test visually assesses the change in color of PVC samples over time when exposed to high temperatures.[1]
Materials and Equipment:
-
PVC samples with and without stabilizers
-
Oven set to 180 °C
-
Timer
-
Colorimeter or a standardized color chart for comparison
Procedure:
-
Prepare thin sheets or plaques of the PVC samples.
-
Place the samples in an oven preheated to 180 °C.
-
At regular intervals (e.g., every 10-15 minutes), remove a sample or a portion of a sample from the oven.
-
Arrange the samples in chronological order to observe the progression of discoloration.
-
The color of the samples can be qualitatively described or quantitatively measured using a colorimeter.
c) Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition.[1]
Equipment:
-
Thermogravimetric analyzer
Procedure:
-
Place a small, precisely weighed amount of the PVC sample into the TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a specified heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition and the temperature at different percentages of weight loss are used to compare the thermal stability of different formulations.
Data Presentation
The following tables summarize the quantitative data on the performance of this compound as a PVC stabilizer.
Table 1: Thermal Stability Time by Congo Red Test
| Sample | Thermal Stability Time (s) at 180 °C |
| Pure PVC | ~390[1] |
| PVC + ZnOr₂ | ~500[1] |
| PVC + Commercial Ca/Zn Stabilizer | ~490[1] |
Table 2: Thermogravimetric Analysis (TGA) Data for PVC with Different Stabilizers
| Sample | T₅% (°C) (Temperature at 5% weight loss) | T₁₀% (°C) (Temperature at 10% weight loss) |
| Pure PVC | 245.8 | 265.3 |
| PVC + ZnSt₂ | 250.1 | 270.2 |
| PVC + ZnOr₂ | 255.4 | 275.1 |
| PVC + CaSt₂/ZnOr₂ | 260.3 | 280.5 |
| PVC + CaSt₂/ZnOr₂/DBM | 262.1 | 282.4 |
| PVC + CaSt₂/ZnOr₂/PER | 265.7 | 285.6 |
| PVC + CaSt₂/ZnOr₂/DBM/PER | 268.2 | 288.1 |
Note: The TGA data is sourced from a study by Ye et al. (2019) and has been compiled into this table for clarity.[1]
This compound demonstrates significant potential as a non-toxic and effective thermal stabilizer for PVC. Its ability to absorb HCl, substitute labile chlorine atoms, and delay "zinc burning" makes it a superior alternative to some conventional stabilizers. Furthermore, its performance can be substantially enhanced through synergistic combinations with other additives like calcium stearate, pentaerythritol, and dibenzoylmethane. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in polymer chemistry and drug development to explore the applications of this compound in creating more stable and durable polymer formulations.
References
- 1. Synthesis and Study of this compound and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Study of this compound and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Study of this compound and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Study of this compound and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Zinc Orotate's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the molecular effects of zinc orotate on gene expression. This compound, a highly bioavailable salt of zinc, serves as an effective vehicle for delivering zinc to cells.[1] The protocols outlined below detail the necessary steps for cell culture, treatment with this compound, and subsequent analysis of gene and protein expression.
Introduction to this compound and Gene Expression
Zinc is an essential trace element that plays a critical role in a vast array of cellular processes, including gene expression.[2] It is a crucial cofactor for numerous enzymes and transcription factors.[3] Zinc's influence on gene expression is mediated through several mechanisms, including its interaction with metal response elements (MREs) in the promoters of specific genes and its modulation of various signaling pathways.[4][5][6] this compound, which combines elemental zinc with orotic acid, is suggested to have enhanced bioavailability, facilitating its transport across cellular membranes.[1] This characteristic makes it a compound of interest for studying the precise effects of zinc on cellular function and gene regulation.
Key Signaling Pathways Modulated by Zinc
Zinc supplementation has been shown to impact several key signaling pathways that regulate gene expression. Understanding these pathways is crucial for elucidating the mechanisms of action of this compound.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the immune response, inflammation, and cell survival.[4] Studies have indicated that zinc can inhibit the activation of NF-κB.[7] This inhibitory effect can lead to a downstream reduction in the expression of pro-inflammatory genes. One mechanism by which zinc is thought to exert this effect is through the increased expression of A20, a zinc-finger protein that is a negative regulator of the NF-κB pathway.[4][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6] The effect of zinc on the MAPK pathway can be complex and cell-type specific.[8] In some instances, zinc influx has been shown to activate the ERK and Akt signaling pathways, which are components of the MAPK cascade.[6] This activation can, in turn, influence the expression of genes involved in cell growth and survival.
Data Presentation: Quantitative Effects of Zinc on Gene Expression
The following tables summarize quantitative data from studies investigating the impact of zinc supplementation on the expression of key genes. While these studies may not have used this compound specifically, the data provides a strong indication of the expected effects of enhanced zinc delivery.
Table 1: Effect of Zinc Supplementation on Metallothionein-2A (MT-2A) Gene Expression
| Treatment Group | Fold Change in MT-2A mRNA Expression (vs. Control) | Time Point | Reference |
| Zinc Supplementation (22 mg/day) | 1.40 ± 0.18 | Day 2 | [9] |
Table 2: Effect of Zinc Supplementation on Zinc Transporter Gene Expression in Leukocytes
| Gene | Effect of Zinc Supplementation | Reference |
| ZnT1 | Increased | [10] |
| Zip3 | Decreased | [10] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's Influence on Key Signaling Pathways.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thepigsite.com [thepigsite.com]
- 4. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary zinc supplementation inhibits NFkappaB activation and protects against chemically induced diabetes in CD1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc-induced upregulation of metallothionein (MT)-2A is predicted by gene expression of zinc transporters in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc supplementation of young men alters metallothionein, zinc transporter, and cytokine gene expression in leukocyte populations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zinc Orotate's Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the multifaceted impact of zinc orotate on mitochondrial function. Given that this compound exhibits high bioavailability, the methodologies described for zinc are directly applicable.[1] The following sections detail the experimental procedures to investigate key mitochondrial parameters, including mitochondrial respiration, membrane potential, ATP production, and reactive oxygen species (ROS) generation.
Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
Mitochondrial respiration is a fundamental indicator of mitochondrial function. Zinc has been shown to modulate mitochondrial oxygen consumption, with studies indicating both improvements in oxidative phosphorylation and inhibition of the electron transport chain at higher concentrations.[2][3][4][5]
Experimental Protocol: High-Resolution Respirometry
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells treated with this compound using a high-resolution respirometer (e.g., Oroboros O2k).
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration medium (e.g., MiR05)
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate for Complex I; succinate for Complex II)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
This compound stock solution
Procedure:
-
Preparation:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium).
-
For intact cells, seed cells in appropriate microplates and treat with various concentrations of this compound for the desired duration.
-
For isolated mitochondria, prepare fresh mitochondria from tissues or cultured cells.
-
-
Assay:
-
Add respiration medium to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the biological sample (isolated mitochondria or trypsinized cells) to the chambers.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure leak respiration.
-
State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis-coupled respiration.
-
State 4o Respiration: Add oligomycin to inhibit ATP synthase and measure leak respiration in the presence of high substrate and ADP levels.
-
Electron Transport System (ETS) Capacity: Titrate FCCP in small increments to uncouple respiration and determine the maximum capacity of the electron transport system.
-
Complex II Respiration: Add rotenone to inhibit Complex I, followed by the addition of succinate to measure Complex II-driven respiration.
-
Residual Oxygen Consumption (ROX): Add antimycin A to inhibit Complex III and determine non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Record the oxygen consumption rate at each step of the SUIT protocol.
-
Calculate the respiratory control ratio (RCR = State 3 / State 4o) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen consumed).
-
Compare the OCR parameters between control and this compound-treated groups.
-
Data Presentation: Mitochondrial Respiration Parameters
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |
| Basal Respiration (pmol O₂/min) | |||
| ATP-Linked Respiration (pmol O₂/min) | |||
| Maximal Respiration (pmol O₂/min) | |||
| Proton Leak (pmol O₂/min) | |||
| Spare Respiratory Capacity (%) | |||
| Respiratory Control Ratio (RCR) |
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a critical component of the proton-motive force used for ATP synthesis.[6][7][8] Zinc has been reported to cause dissipation of ΔΨm at high concentrations.[3][9]
Experimental Protocol: Fluorescent Probe-Based Assay
This protocol describes the use of cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or Rhodamine 123, which accumulate in the mitochondria in a ΔΨm-dependent manner.[7][10][11]
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound stock solution
-
TMRM or Rhodamine 123 stock solution
-
FCCP (as a positive control for depolarization)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dishes).
-
Treat cells with various concentrations of this compound for the desired time. Include a positive control group treated with FCCP.
-
-
Dye Loading:
-
Prepare a working solution of TMRM (e.g., 20-100 nM) or Rhodamine 123 in pre-warmed cell culture medium.
-
Remove the treatment medium and incubate the cells with the dye-containing medium for 20-30 minutes at 37°C, protected from light.
-
-
Imaging or Plate Reader Measurement:
-
Microscopy:
-
Wash the cells with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS for imaging.
-
If desired, counterstain nuclei with Hoechst 33342.
-
Capture fluorescence images using appropriate filter sets (e.g., TRITC for TMRM, FITC for Rhodamine 123).
-
-
Microplate Reader:
-
Wash the cells with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~548/573 nm for TMRM).[7]
-
-
-
Data Analysis:
-
For microscopy, quantify the mean fluorescence intensity per cell or per mitochondrion in multiple fields of view.
-
For plate reader data, normalize the fluorescence intensity to cell number (e.g., using a parallel cytotoxicity assay or by post-staining with a nuclear dye).
-
Express the change in ΔΨm as a percentage of the control.
-
Data Presentation: Mitochondrial Membrane Potential
| Treatment | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Change in ΔΨm (%) |
| Control | - | 100 | |
| This compound | Concentration 1 | ||
| This compound | Concentration 2 | ||
| FCCP (Positive Control) | Concentration |
Quantification of Mitochondrial ATP Production
ATP is the primary energy currency of the cell, and its production is a key function of mitochondria. Zinc has been shown to affect cellular ATP levels, potentially through its influence on mitochondrial respiration.[12][13][14]
Experimental Protocol: Luciferase-Based ATP Assay
This protocol measures ATP levels using a luciferase-based assay, which produces a luminescent signal proportional to the amount of ATP present. The Seahorse XF Real-Time ATP Rate Assay can also be used to simultaneously measure mitochondrial and glycolytic ATP production rates.[15][16]
Materials:
-
Cultured cells
-
This compound stock solution
-
Luciferase-based ATP assay kit
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
ATP Measurement:
-
Follow the manufacturer's protocol for the ATP assay kit. This typically involves:
-
Lysis of the cells to release ATP.
-
Addition of the luciferase reagent.
-
Incubation for a specified time to allow the reaction to stabilize.
-
-
-
Luminescence Reading:
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize the ATP levels to the total protein concentration or cell number.
-
Express the results as a percentage of the control.
-
Data Presentation: Mitochondrial ATP Production
| Treatment | Concentration | ATP Level (nmol/mg protein) | Change in ATP Level (%) |
| Control | - | 100 | |
| This compound | Concentration 1 | ||
| This compound | Concentration 2 |
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
Mitochondria are a major source of cellular ROS.[17][18] Zinc has a complex role in ROS production, with some studies suggesting it can prevent mitochondrial ROS generation while others indicate it can increase ROS levels.[2][9][17][19]
Experimental Protocol: Fluorescent ROS Indicator Assay
This protocol uses a fluorescent probe, such as MitoSOX™ Red, which specifically detects superoxide in the mitochondria of live cells.
Materials:
-
Cultured cells
-
This compound stock solution
-
MitoSOX™ Red reagent
-
Antimycin A or Rotenone (as positive controls for ROS production)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in an appropriate format for the chosen detection method.
-
Treat cells with various concentrations of this compound. Include a positive control group treated with an inducer of mitochondrial ROS.
-
-
Dye Loading:
-
Prepare a working solution of MitoSOX™ Red (e.g., 5 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Remove the treatment medium and incubate the cells with the MitoSOX™ Red solution for 10-30 minutes at 37°C, protected from light.
-
-
Detection:
-
Microscopy:
-
Wash the cells gently with pre-warmed buffer.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., Texas Red).
-
-
Flow Cytometry:
-
Trypsinize and resuspend the cells in buffer.
-
Analyze the cells on a flow cytometer, detecting the MitoSOX™ Red fluorescence in the appropriate channel (e.g., PE).
-
-
-
Data Analysis:
-
For microscopy, quantify the fluorescence intensity per cell.
-
For flow cytometry, determine the mean fluorescence intensity of the cell population.
-
Express the change in mitochondrial ROS as a percentage of the control.
-
Data Presentation: Mitochondrial ROS Production
| Treatment | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Change in ROS Production (%) |
| Control | - | 100 | |
| This compound | Concentration 1 | ||
| This compound | Concentration 2 | ||
| Antimycin A (Positive Control) | Concentration |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Zinc's Impact on Mitochondrial Function
The following diagram illustrates the potential signaling pathways through which zinc can influence mitochondrial function, including the ERK/STAT3 pathway and pathways affecting mitochondrial dynamics.[2][20][21][22]
Caption: Zinc's signaling pathways impacting mitochondria.
General Experimental Workflow
The diagram below outlines a general workflow for assessing the impact of this compound on mitochondrial function in cultured cells.
Caption: Workflow for assessing this compound's mitochondrial impact.
References
- 1. This compound Supplement with Extremely High Bioavailability [us.supersmart.com]
- 2. Zinc improves mitochondrial respiratory function and prevents mitochondrial ROS generation at reperfusion by phosphorylating STAT3 at Ser727 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multifaceted Roles of Zinc in Neuronal Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zinc metallothionein imported into liver mitochondria modulates respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial membrane potential measurement - Oroboros Instruments [oroboros.at]
- 11. The interactive roles of zinc and calcium in mitochondrial dysfunction and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zinc toxicity alters mitochondrial metabolism and leads to decreased ATP production in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic Interaction Between Zinc and Reactive Oxygen Species Amplifies Ischemic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Effects of Iron and Zinc on Mitochondria: Potential Mechanisms of Glaucomatous Injury [frontiersin.org]
- 21. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Iron and Zinc on Mitochondria: Potential Mechanisms of Glaucomatous Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zinc Orotate in Animal Models of Zinc Deficiency: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of physiological processes, including immune function, enzymatic activity, and cellular signaling. Zinc deficiency can lead to severe health issues, making the study of zinc supplementation critical. Among the various forms of zinc supplements, zinc orotate has been investigated for its bioavailability and potential therapeutic benefits. This document provides detailed application notes and protocols for the use of this compound in animal models of zinc deficiency, designed to assist researchers in designing and conducting rigorous preclinical studies.
Data Presentation: Comparative Bioavailability of Zinc Salts
While direct comparative studies of this compound in zinc-deficient animal models are limited, pharmacokinetic data from healthy animal models provide valuable insights into its bioavailability relative to other common zinc salts like zinc sulfate. The following table summarizes key pharmacokinetic parameters from a study in rabbits, offering a basis for comparison.
| Parameter | This compound | Zinc Sulfate | Zinc Pantothenate | Reference |
| Animal Model | Rabbit | Rabbit | Rabbit | [1] |
| Administration | Oral | Oral | Oral | [1] |
| Absorption Phase (Ka) | Slower | Faster | Faster | [1] |
| Distribution Phase (alpha) | Faster | Slower | Slower | [1] |
| Elimination Phase (beta) | Faster | Slower | Slower | [1] |
Note: The slower absorption phase of this compound might suggest a more sustained release profile compared to the more soluble zinc sulfate.[1]
Experimental Protocols
Induction of Zinc Deficiency in a Rodent Model
This protocol describes a common method for inducing a state of zinc deficiency in rats or mice, which is a prerequisite for testing the efficacy of zinc supplementation.
Materials:
-
Male or female weanling Sprague-Dawley rats or C57BL/6 mice.
-
Zinc-deficient purified diet (<1 mg zinc/kg).
-
Zinc-adequate purified diet (control group; e.g., 30 mg zinc/kg).
-
Deionized water.
-
Stainless steel or plastic caging with wire mesh bottoms to prevent coprophagy.
Procedure:
-
Acclimatization (1 week): Upon arrival, house the animals in individual cages and provide them with a standard chow diet and tap water ad libitum to allow for adaptation to the new environment.
-
Dietary Intervention (2-4 weeks):
-
Control Group: Feed a zinc-adequate diet and provide deionized water ad libitum.
-
Zinc-Deficient Group: Feed a zinc-deficient diet and provide deionized water ad libitum.
-
-
Monitoring:
-
Record body weight and food intake three times a week.
-
Observe for clinical signs of zinc deficiency, such as reduced growth rate, alopecia, and dermatitis.
-
-
Verification of Zinc Deficiency: After the dietary intervention period, collect blood samples via tail vein or cardiac puncture (terminal) to measure plasma zinc concentrations. A significant decrease in plasma zinc levels in the deficient group compared to the control group confirms the successful induction of zinc deficiency.
Evaluating the Efficacy of this compound Supplementation
This protocol outlines the procedure for assessing the ability of this compound to reverse the effects of zinc deficiency, using zinc sulfate as a comparator.
Materials:
-
Zinc-deficient rodents (prepared as per Protocol 1).
-
This compound.
-
Zinc sulfate.
-
Vehicle for administration (e.g., deionized water).
-
Gavage needles.
Procedure:
-
Group Allocation: Divide the zinc-deficient animals into the following groups (n=8-10 per group):
-
Group 1 (Deficient Control): Continue on the zinc-deficient diet and receive vehicle daily by oral gavage.
-
Group 2 (this compound Supplemented): Continue on the zinc-deficient diet and receive a specific dose of this compound (e.g., 5 mg elemental zinc/kg body weight) daily by oral gavage.
-
Group 3 (Zinc Sulfate Supplemented): Continue on the zinc-deficient diet and receive an equivalent dose of elemental zinc from zinc sulfate daily by oral gavage.
-
Group 4 (Ad libitum Control): Continue on the zinc-adequate diet and receive vehicle daily by oral gavage.
-
-
Supplementation Period (2-3 weeks): Administer the respective treatments daily. Continue to monitor body weight and food intake.
-
Sample Collection and Analysis: At the end of the supplementation period, euthanize the animals and collect the following samples:
-
Blood: Collect whole blood for plasma separation. Analyze plasma for zinc concentration using atomic absorption spectrophotometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Tissues: Harvest key tissues for zinc analysis, such as the femur, liver, and kidney. These tissues are good indicators of zinc status.
-
Femur: Clean the femur of soft tissue, dry it to a constant weight, and then ash it in a muffle furnace. Dissolve the ash in acid and analyze for zinc content by AAS or ICP-MS.
-
Liver and Kidney: Weigh a portion of the liver and kidney, and digest the tissue using a mixture of nitric acid and perchloric acid. Analyze the digest for zinc concentration.
-
Mandatory Visualizations
Signaling Pathways Affected by Zinc Status
Zinc plays a crucial role as a signaling molecule, influencing numerous intracellular pathways. Zinc deficiency can disrupt these pathways, while supplementation can help restore their normal function.
Caption: Zinc influences key cellular signaling pathways like PI3K/Akt/mTOR and MAPK.
Experimental Workflow for Evaluating this compound
A clear workflow is essential for conducting these studies systematically.
Caption: Workflow for assessing this compound efficacy in zinc-deficient rodents.
Logical Relationship of Zinc Homeostasis
Understanding the interplay of zinc absorption, utilization, and excretion is fundamental.
Caption: Simplified model of zinc homeostasis in an animal model.
References
Application Notes and Protocols for Controlled Release of Encapsulated Zinc Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc orotate, the zinc salt of orotic acid, is a nutritional supplement valued for its high bioavailability.[1] Orotic acid acts as a carrier for zinc, facilitating its transport across cell membranes. Controlled release formulations of this compound are of significant interest for maintaining therapeutic zinc levels over an extended period, minimizing potential gastrointestinal side effects, and improving patient compliance. This document provides an overview of potential encapsulation techniques, detailed experimental protocols, and characterization methods for developing controlled-release formulations of this compound.
Physicochemical Properties of this compound:
A key consideration for encapsulation is the low aqueous solubility of this compound. It is practically insoluble in water, ethanol, and ether.[2][3] This property influences the choice of encapsulation method and the design of the release study.
Encapsulation Techniques for Controlled Release
Several microencapsulation techniques can be employed to control the release of this compound. The choice of method depends on the desired particle size, release profile, and the properties of the selected polymer.
Common techniques include:
-
Spray Drying: A cost-effective and scalable method suitable for producing microparticles. It involves atomizing a suspension of this compound and a polymer solution into a hot air stream to evaporate the solvent and form solid microparticles.[4]
-
Emulsion Solvent Evaporation: This technique is ideal for encapsulating poorly water-soluble drugs like this compound. A solution of the polymer and this compound in a volatile organic solvent is emulsified in an aqueous phase. The organic solvent is then evaporated, leading to the formation of solid microspheres.[5][6]
-
Ionic Gelation: A mild, organic solvent-free method that involves the cross-linking of a polyelectrolyte (like sodium alginate) in the presence of divalent cations (like Ca²⁺) to form a hydrogel matrix entrapping the drug.[7][8] Given zinc's divalent nature, it may also participate in the cross-linking process.
-
Liposomal Encapsulation: Phospholipid vesicles (liposomes) can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would likely be entrapped within the lipid bilayer or in a non-aqueous core.[9]
Experimental Protocols
Protocol 1: Spray Drying for Microencapsulation of this compound
This protocol describes the encapsulation of this compound using a spray drying technique with a suitable polymer as the wall material.
Materials:
-
This compound powder
-
Polymer (e.g., Maltodextrin, Whey Protein Isolate, Polyvinylpyrrolidone (PVP))
-
Distilled water
-
Magnetic stirrer
-
Spray dryer
Procedure:
-
Preparation of the Polymer Solution: Dissolve the chosen polymer (e.g., 10% w/v Maltodextrin) in distilled water with continuous stirring until a clear solution is obtained.
-
Dispersion of this compound: Gradually add the this compound powder to the polymer solution under constant stirring to form a homogeneous suspension. The ratio of this compound to polymer can be varied (e.g., 1:5, 1:10, 1:20) to optimize loading and release.
-
Homogenization: Homogenize the suspension using a high-shear mixer or sonicator for 15-30 minutes to ensure uniform particle size distribution of the suspended this compound.
-
Spray Drying:
-
Set the inlet temperature of the spray dryer (e.g., 150-180°C).
-
Adjust the feed pump flow rate to maintain a desired outlet temperature (e.g., 70-90°C).
-
Atomize the suspension into the drying chamber.
-
-
Collection: Collect the dried microparticles from the cyclone separator.
-
Storage: Store the microparticles in a desiccator at room temperature.
Protocol 2: Emulsion Solvent Evaporation for Microsphere Formulation
This protocol details the preparation of this compound-loaded microspheres using the oil-in-water (o/w) emulsion solvent evaporation method.
Materials:
-
This compound powder
-
Polymer (e.g., PLGA - Poly(lactic-co-glycolic acid), PCL - Polycaprolactone)
-
Dichloromethane (DCM) or other suitable volatile organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Distilled water
-
Magnetic stirrer with overhead propeller
-
Homogenizer
Procedure:
-
Preparation of the Organic Phase (Oil Phase):
-
Dissolve the polymer (e.g., 500 mg of PLGA) in a suitable volume of DCM (e.g., 10 mL).
-
Disperse a known amount of this compound powder (e.g., 50 mg) in the polymer solution.
-
Sonicate the mixture for 5-10 minutes to ensure a fine, uniform dispersion.
-
-
Preparation of the Aqueous Phase (Water Phase):
-
Dissolve PVA (e.g., 1% w/v) in distilled water to act as a stabilizer.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase (e.g., 100 mL) under continuous stirring with an overhead propeller at a controlled speed (e.g., 500-1000 rpm).
-
Homogenize the mixture at high speed (e.g., 5000-10000 rpm) for 5-10 minutes to form a stable o/w emulsion.
-
-
Solvent Evaporation:
-
Leave the emulsion under continuous stirring at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely. This will lead to the solidification of the microspheres.
-
-
Collection and Washing:
-
Collect the microspheres by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the collected microspheres with distilled water three times to remove any residual PVA.
-
-
Drying:
-
Freeze-dry (lyophilize) the washed microspheres to obtain a fine powder.
-
-
Storage: Store the microspheres in a desiccator at 4°C.
Characterization of Encapsulated this compound
Thorough characterization is essential to ensure the quality and performance of the encapsulated product.
Physicochemical Characterization
-
Particle Size and Morphology: Analyzed using Scanning Electron Microscopy (SEM) and laser diffraction particle size analysis.
-
Surface Charge: Determined by measuring the zeta potential.
-
Structural Analysis: Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of both this compound and the polymer, and X-ray diffraction (XRD) can assess the crystalline state of the encapsulated drug.[10]
Encapsulation Efficiency and Drug Loading
-
Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully encapsulated. EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
Drug Loading (DL%): The percentage of the drug's weight in the final microparticle. DL% = (Weight of drug in microparticles / Total weight of microparticles) * 100
To determine the amount of encapsulated this compound, a known weight of microparticles is dissolved in a suitable solvent to break the polymer matrix, and the zinc content is then quantified using methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
In Vitro Release Studies
The release profile of this compound from the microparticles is evaluated using a dissolution apparatus (e.g., USP Type II - paddle apparatus).
Procedure:
-
A known quantity of this compound-loaded microparticles is placed in a dissolution medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).
-
The apparatus is maintained at 37°C with a constant stirring speed.
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.
-
The concentration of zinc released is quantified using a suitable analytical method (e.g., AAS or ICP-MS).
-
The cumulative percentage of drug released is plotted against time.
Data Presentation
Quantitative data from the characterization and release studies should be summarized in tables for easy comparison.
Table 1: Representative Physicochemical Properties of this compound Microparticles
| Encapsulation Technique | Polymer | Drug:Polymer Ratio | Particle Size (µm) | Zeta Potential (mV) |
| Spray Drying | Maltodextrin | 1:10 | 15.2 ± 3.4 | -12.5 ± 2.1 |
| Spray Drying | Whey Protein | 1:20 | 25.8 ± 5.1 | -20.1 ± 3.5 |
| Emulsion Solvent Evaporation | PLGA | 1:10 | 50.6 ± 8.9 | -18.7 ± 2.8 |
| Emulsion Solvent Evaporation | PCL | 1:15 | 75.3 ± 12.2 | -15.4 ± 3.0 |
Table 2: Representative Encapsulation Efficiency and Drug Loading of this compound Microparticles
| Encapsulation Technique | Polymer | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Drug Loading (%) |
| Spray Drying | Maltodextrin | 1:10 | 85.3 ± 4.2 | 8.5 ± 0.4 |
| Spray Drying | Whey Protein | 1:20 | 92.1 ± 3.5 | 4.6 ± 0.2 |
| Emulsion Solvent Evaporation | PLGA | 1:10 | 78.5 ± 5.1 | 7.9 ± 0.5 |
| Emulsion Solvent Evaporation | PCL | 1:15 | 82.4 ± 4.7 | 5.5 ± 0.3 |
Table 3: Representative In Vitro Cumulative Release of this compound (%)
| Time (hours) | Spray Dried (Maltodextrin) | Emulsion Solvent Evaporation (PLGA) |
| 1 | 35.2 ± 3.1 | 15.8 ± 2.5 |
| 2 | 55.7 ± 4.5 | 28.4 ± 3.1 |
| 4 | 78.9 ± 5.2 | 45.6 ± 4.0 |
| 8 | 95.1 ± 3.8 | 65.2 ± 4.8 |
| 12 | 98.3 ± 2.1 | 78.9 ± 5.3 |
| 24 | - | 92.5 ± 4.1 |
Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions and the physicochemical properties of the materials used.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Encapsulation
The following diagram illustrates the general workflow for the encapsulation and characterization of this compound.
Caption: Workflow for encapsulation and characterization.
Zinc-Mediated Cellular Signaling Pathway
Zinc ions play a crucial role as signaling molecules in various cellular processes. The controlled release of zinc from encapsulated this compound can modulate these pathways.[9][11] The diagram below illustrates a simplified representation of how extracellular zinc can initiate intracellular signaling cascades.
Caption: Simplified zinc signaling pathway.
Conclusion
The encapsulation of this compound presents a promising strategy for developing controlled-release formulations. The techniques of spray drying and emulsion solvent evaporation are particularly suitable for this poorly water-soluble compound. Careful selection of polymers and process parameters is crucial for optimizing encapsulation efficiency, drug loading, and the desired release profile. The provided protocols and characterization methods offer a comprehensive framework for researchers and drug development professionals to advance the formulation of controlled-release this compound products.
References
- 1. High-Purity this compound | Nutraceutical-Grade Raw Material Manufacturer & Supplier [epapchem.com]
- 2. Specifications, Uses, SDS of this compound Dihydrate Manufacturers [kingofchemicals.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. Zinc transporters and signaling in physiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Zinc Orotate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc orotate. Our aim is to address common challenges encountered during its synthesis and purification, ensuring a high-quality final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.
Issue 1: Low or No Precipitate Formation
Question: I've mixed my solutions of orotic acid and a zinc salt, but I'm seeing very little or no white precipitate. What could be the cause?
Answer: The formation of this compound precipitate is highly dependent on several factors. Here are the primary aspects to investigate:
-
Incorrect pH: The pH of the reaction mixture is critical. This compound precipitation is favored in a neutral to slightly alkaline pH range. In acidic conditions, this compound remains soluble, thus preventing precipitation.[1] It is crucial to monitor and adjust the pH of your solution to the optimal range for precipitation.
-
Suboptimal Temperature: While many syntheses are performed at room temperature or slightly elevated temperatures, temperature can influence the solubility of this compound. Ensure your reaction temperature is aligned with your protocol, as deviations can affect the precipitation process.[1]
-
Inadequate Reactant Concentration: The concentration of your orotic acid and zinc salt solutions can impact the formation of the precipitate. If the solutions are too dilute, the saturation point may not be reached, thus hindering precipitation.
-
Formation of Soluble Complexes: In some cases, an excess of either reactant can lead to the formation of soluble zinc-orotate complexes, which will not precipitate out of solution.[1]
Issue 2: The Final Yield is Significantly Lower Than Expected
Question: I'm getting a precipitate, but my final yield after drying is much lower than the theoretical maximum. Where could I be losing my product?
Answer: Low yields can be attributed to several stages of the experimental workflow:
-
Loss During Washing: this compound is sparingly soluble in water.[2] Excessive washing of the precipitate, or using a wash solvent in which it has some solubility, can lead to significant product loss. It is advisable to use a minimal amount of cold deionized water for washing.
-
Incomplete Precipitation: The precipitation process may not have gone to completion. Factors such as reaction time, temperature, and pH can all affect the extent of precipitation. Allowing for a sufficient reaction time is crucial.
-
Mechanical Losses: Product can be lost during transfer between glassware (e.g., from the reaction vessel to the filtration apparatus). Ensure all equipment is rinsed with the mother liquor or a small amount of the wash solvent to recover as much product as possible.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to one reactant being the limiting factor, thus reducing the theoretical maximum yield.
Issue 3: The Precipitate is Off-White or Colored
Question: My this compound precipitate is not a pure white powder. What could be the cause of the discoloration, and how can I fix it?
Answer: A colored precipitate often indicates the presence of impurities. Potential sources include:
-
Contaminated Starting Materials: Impurities in the zinc salt or orotic acid can be carried through to the final product. Using high-purity starting materials is essential.
-
Formation of Side Products: Undesirable side reactions can lead to the formation of colored byproducts. This can sometimes be influenced by the reaction conditions, such as pH and temperature.
-
Presence of Metallic Impurities: Trace amounts of other metal ions in the zinc salt can form colored precipitates. These elemental impurities can be detected and quantified using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4]
To address this issue, consider purifying the product through recrystallization. If metallic impurities are suspected, using a higher grade of zinc salt is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis protocol for this compound?
A1: A common method for synthesizing this compound is through a precipitation reaction. Here is a general protocol based on literature:[5][6]
-
Prepare the Orotate Solution: Dissolve orotic acid and a stoichiometric amount of a base (e.g., sodium hydroxide) in distilled water with stirring.
-
Prepare the Zinc Solution: In a separate vessel, dissolve a zinc salt (e.g., zinc acetate) in distilled water.
-
Reaction: Slowly add the zinc salt solution to the orotate solution while stirring. A white precipitate of this compound should form. The reaction is often carried out at an elevated temperature (e.g., 85°C) for a set period (e.g., 1 hour) to ensure completion.[5]
-
Isolation: Isolate the precipitate by filtration (e.g., extraction filtration).
-
Washing: Wash the precipitate with distilled water to remove any unreacted starting materials and soluble byproducts.[6]
-
Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 180°C) to obtain the final product.[6]
Q2: How can I purify the synthesized this compound?
A2: The primary method for purifying solid compounds like this compound is recrystallization . This technique involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, while the impurities remain dissolved in the solvent.
The choice of solvent is crucial for successful recrystallization. An ideal solvent should:
-
Dissolve the this compound sparingly or not at all at room temperature.
-
Dissolve the this compound completely at an elevated temperature.
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.
-
Not react with the this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Common recrystallization solvents include water, ethanol, and mixtures of solvents.
Another important purification step is washing the precipitate after filtration. This helps to remove any remaining soluble impurities. It is important to use a solvent in which this compound has very low solubility to avoid product loss.[1]
Q3: What are the common impurities in synthesized this compound?
A3: Common impurities can include:
-
Unreacted Starting Materials: Residual orotic acid or zinc salts (e.g., zinc acetate).
-
Elemental Impurities: Trace metals present in the starting materials. ICP-MS can be used to identify and quantify a wide range of elemental impurities, including V, Co, Ni, As, Se, Ru, Rh, Pd, Ag, Cd, Os, Ir, Pt, Au, Hg, Tl, and Pb.[3][4]
-
Side Products: Depending on the reaction conditions, other zinc-containing species or degradation products of orotic acid could be present.
Q4: What analytical techniques are used to characterize this compound?
A4: Several analytical techniques are employed to confirm the identity and purity of synthesized this compound:
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to confirm the presence of water of hydration. For this compound dihydrate, a mass loss corresponding to two water molecules is expected at a specific temperature range.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule and to confirm the coordination of the zinc ion to the orotate ligand.[6]
-
Elemental Analysis: This technique determines the percentage composition of elements (e.g., C, H, N, Zn) in the compound, which can be compared to the theoretical values for this compound.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): As mentioned earlier, ICP-MS is a highly sensitive technique for detecting and quantifying trace elemental impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the this compound and to quantify any organic impurities.[7]
Data Presentation
Table 1: Quantitative Data for a Typical this compound Synthesis
| Parameter | Value | Reference |
| Synthesis | ||
| Orotic Acid | 1.74 g (10 mmol) | [6] |
| Sodium Hydroxide | 0.4 g (10 mmol) | [6] |
| Zinc Acetate | 2.20 g (10 mmol) | [6] |
| Reaction Temperature | 85 °C | [5] |
| Reaction Time | 1 hour | [5] |
| Yield | 78.6% | [6] |
| Characterization | ||
| Zinc Content (experimental) | 15.68% | [5] |
| Zinc Content (theoretical for dihydrate) | 15.82% | [6] |
| Mass Loss (25-300 °C, TGA) | 8.9% (corresponding to 2 H₂O) | [6] |
Table 2: Solubility of this compound and Precursors
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Practically insoluble | [2] |
| Ethanol (96%) | Practically insoluble | [2] | |
| Ether | Practically insoluble | [2] | |
| Zinc Acetate | Water | Soluble | [8] |
| Ethanol | Soluble | ||
| Orotic Acid | Water | Sparingly soluble | |
| Hot Water | More soluble | ||
| Ethanol | Sparingly soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate
This protocol is based on the precipitation method described in the literature.[5][6]
Materials:
-
Orotic Acid (AR, 98%)
-
Sodium Hydroxide (AR)
-
Zinc Acetate Dihydrate (AR, 99%)
-
Distilled Water
Equipment:
-
100 mL three-neck flask
-
Magnetic stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Oven
Procedure:
-
In the three-neck flask, combine 1.74 g (10 mmol) of orotic acid and 0.4 g (10 mmol) of sodium hydroxide.
-
Add 20 mL of distilled water and stir at room temperature until the solids dissolve.
-
In a separate beaker, dissolve 2.20 g (10 mmol) of zinc acetate dihydrate in 15 mL of distilled water.
-
Slowly add the zinc acetate solution to the orotate solution in the three-neck flask using the dropping funnel while stirring continuously.
-
Heat the reaction mixture to 85°C and maintain this temperature for 1 hour with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate three times with a small amount of cold distilled water.
-
Dry the collected solid in an oven at 180°C to a constant weight.
Mandatory Visualization
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Dihydrate Manufacturers, with SDS [mubychem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Study of this compound and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. codeage.com [codeage.com]
Technical Support Center: Optimizing Zinc Orotate Dosage for In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving zinc orotate.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a consideration for in vivo studies compared to other zinc salts?
This compound is an organic salt of zinc. Organic zinc salts are often selected for their potential for higher bioavailability and better tolerability compared to inorganic forms like zinc sulfate.[1][2] A study in rabbits comparing this compound (an insoluble organic salt) with zinc sulfate (a soluble mineral salt) and zinc pantothenate (a soluble organic salt) noted that this compound displayed a slower absorption phase after oral administration.[3] While some studies suggest organic forms like zinc glycinate and gluconate are well-absorbed[4][5], the orotate carrier itself is thought to facilitate transport across cell membranes, potentially enhancing zinc uptake into tissues.
Q2: How do I prepare this compound for in vivo administration?
This compound is poorly soluble in water, which presents a significant challenge for creating homogenous solutions for administration.[3][6]
-
For Oral Gavage: A common method is to create a suspension.
-
Weigh the desired amount of this compound powder.
-
Suspend it in a suitable vehicle like distilled water or a 0.5-1% solution of carboxymethyl cellulose (CMC) to ensure uniform distribution.
-
Use a magnetic stirrer or vortex mixer to ensure the suspension is homogenous immediately before each administration to prevent settling.
-
-
Solubility Considerations: Preparing stock solutions of zinc salts in phosphate-buffered saline (PBS) or certain cell culture media can lead to the precipitation of zinc phosphate, which is poorly soluble.[6] If sterile filtration is performed on such a solution, the actual zinc concentration may be significantly lower than calculated.[6] It is recommended to prepare solutions in ultrapure water and be mindful of potential interactions with buffers.[6][7]
Q3: What is a typical starting dose for this compound in rodent models?
Determining the optimal dose requires a dose-escalation study. However, based on studies using other zinc supplements in rats to counteract toxicity, dosages can range from 50 mg/kg to 200 mg/kg of elemental zinc in the diet.[8][9] For oral administration, a study in rats used a single dose of 4 mg/kg of elemental zinc (as zinc sulfate) to study pharmacokinetics.[10] It is crucial to calculate the dose based on the elemental zinc content of this compound, not the total weight of the compound. Always start with lower doses and escalate while monitoring for signs of toxicity.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| No Observable Effect | Dose Too Low: The administered dose may be insufficient to elicit a biological response. | Gradually increase the dose in subsequent pilot studies.[11] Ensure your dose calculation is based on elemental zinc. |
| Poor Bioavailability: this compound has a slow absorption phase.[3] The vehicle or co-administration with food (especially those high in phytates) may be inhibiting absorption.[2] | Administer on an empty stomach to maximize absorption.[2] Consider switching to a different, more soluble zinc salt if bioavailability remains an issue. | |
| Inaccurate Preparation: Due to poor solubility, the actual administered dose may be inconsistent if the suspension is not homogenous.[6] | Ensure vigorous and consistent mixing (vortexing) of the suspension immediately before every single administration. | |
| Signs of Animal Distress (Lethargy, Reduced Feeding, Piloerection) | Toxicity: The dose may be too high, approaching or exceeding the toxic threshold. | Immediately cease administration. Reduce the dosage significantly in future cohorts. Monitor animals closely for recovery. Consult with veterinary staff. |
| Vehicle-Related Issues: The administration vehicle (e.g., high concentration of CMC) or pH of the solution could be causing irritation. | Run a control group with the vehicle alone. Ensure the pH of the preparation is within a physiologically tolerable range (typically between 2.5 and 4.5 for oral solutions).[12] | |
| Inconsistent Results Across Animals | Inconsistent Dosing: Inhomogeneous suspension leads to variable dosing between animals. | Re-evaluate your preparation and administration protocol. Ensure each animal receives a well-mixed suspension. |
| Biological Variability: Factors such as baseline zinc status, gut microbiome, and underlying health can influence zinc absorption and response. | Ensure a homogenous cohort of animals (age, weight, sex). Consider measuring baseline plasma zinc levels if variability is high. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Zinc Salts (Oral Administration)
| Zinc Salt | Animal Model | Dose (Elemental Zinc) | Tmax (Time to Peak Plasma Conc.) | Cmax (Peak Plasma Conc.) | Relative Bioavailability |
| Zinc Sulfate | Rats | 4 mg/kg | 4 h | 2.81 µg/mL | Reference |
| Zinc-Enriched Yeast | Rats | 4 mg/kg | 2 h | 3.87 µg/mL | 138.4% (vs. ZnSO4) |
| This compound | Rabbits | Not Specified | Slower absorption phase compared to Zinc Sulfate | Not Specified | Not Specified |
Data compiled from multiple sources.[3][10]
Table 2: Reported In Vivo Dosages of Zinc Supplementation in Rats
| Study Focus | Zinc Compound Used | Dosage (in Diet) | Duration | Key Finding |
| Neuroprotection against Aluminum Toxicity | Not specified | 50, 100, 200 mg/kg | 9 weeks | 100 and 200 mg/kg doses showed protective effects against neurotoxicity.[8][9] |
Experimental Protocols & Methodologies
Protocol: Preparation and Oral Gavage of a this compound Suspension
-
Dose Calculation:
-
Determine the molecular weight of this compound and the percentage of elemental zinc.
-
Calculate the required weight of this compound powder to achieve the desired elemental zinc dose per kg of animal body weight (e.g., 10 mg/kg).
-
-
Vehicle Preparation:
-
Prepare a sterile 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in distilled water. Mix thoroughly until a clear, viscous solution is formed.
-
-
Suspension Preparation:
-
Accurately weigh the calculated amount of this compound powder.
-
Gradually add the CMC vehicle to the powder while continuously mixing using a magnetic stirrer to create a homogenous suspension. For example, for a 10 mg/mL final concentration, add 100 mg of powder to 10 mL of vehicle.
-
Protect the suspension from light if required.
-
-
Administration:
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Crucially, vortex the suspension vigorously for at least 30 seconds immediately before drawing the dose into the syringe for each animal. This step is critical to ensure a uniform concentration.
-
Administer the suspension carefully via oral gavage using an appropriately sized feeding needle.
-
-
Control Group:
-
Administer the vehicle (0.5% CMC) alone to a control group of animals to account for any effects of the gavage procedure or the vehicle itself.
-
Visualizations: Diagrams and Workflows
Caption: Experimental workflow for in vivo this compound administration.
Caption: Logical workflow for optimizing this compound dosage.
Caption: Simplified overview of this compound's cellular action pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal dose of zinc supplementation for preventing aluminum-induced neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Biodistribution of Zinc-Enriched Yeast in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. emro.who.int [emro.who.int]
Technical Support Center: Zinc Orotate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the stability challenges associated with zinc orotate in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues with this compound in solution?
A1: The main challenge is the low aqueous solubility of this compound, particularly in neutral and acidic environments, which often leads to precipitation. Other issues include potential degradation of the orotate ligand under harsh conditions (e.g., extreme pH, high temperature, or UV light exposure).
Q2: Why is my this compound solution cloudy or forming a precipitate?
A2: Cloudiness or precipitation is the most common sign of instability and is typically due to the compound's low solubility limit being exceeded in your chosen solvent system. This can be triggered by factors such as pH, concentration, temperature, or interactions with other components in the solution.
Q3: How does pH affect the stability of this compound solutions?
A3: pH is a critical factor. This compound exhibits higher solubility in alkaline conditions (pH > 8) compared to neutral or acidic conditions. Adjusting the pH is a primary strategy for preventing precipitation.
Q4: Can temperature changes cause my this compound to precipitate?
A4: Yes. Like many compounds, the solubility of this compound can be temperature-dependent. If a solution is prepared at an elevated temperature and then cooled, it may become supersaturated, leading to precipitation. It is crucial to determine the solubility at the intended storage and use temperatures.
Q5: What are common strategies to enhance the stability and solubility of this compound?
A5: Key strategies include:
-
pH Adjustment: Maintaining an alkaline pH (typically > 8) to increase solubility.
-
Co-solvents: Using water-miscible organic solvents (e.g., ethanol, propylene glycol) to increase the solvating capacity of the medium.
-
Complexing Agents/Ligands: Incorporating agents like citrate, amino acids, or cyclodextrins that can form soluble complexes with this compound.
-
Surfactants: Using surfactants to form micelles that can encapsulate the compound, thereby increasing its apparent solubility.
Section 2: Troubleshooting Guide
This guide helps diagnose and resolve common stability issues encountered during experiments.
Issue: Precipitation or Cloudiness Observed in the this compound Solution
Follow this diagnostic workflow to identify the cause and find a solution.
Caption: Troubleshooting flowchart for this compound precipitation.
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution via pH Adjustment
This protocol describes how to prepare a 1 mM this compound solution stabilized by maintaining an alkaline pH.
-
Materials:
-
This compound Dihydrate (MW: 387.6 g/mol )
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH)
-
0.1 M Tris Buffer (pH 8.5)
-
Volumetric flasks, magnetic stirrer, pH meter.
-
-
Methodology:
-
Weigh 38.76 mg of this compound dihydrate for a 100 mL final volume.
-
Add the powder to a 100 mL volumetric flask containing approximately 80 mL of deionized water.
-
Begin stirring the suspension. The solution will appear milky.
-
Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding until the this compound dissolves completely and the pH is approximately 9.0.
-
Once dissolved, add 10 mL of 1 M Tris buffer stock to achieve a final concentration of 0.1 M Tris.
-
Adjust the final pH to 8.5 using 0.1 M HCl or 0.1 M NaOH as needed.
-
Bring the solution to the final volume of 100 mL with deionized water.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method allows for the quantification of this compound and the detection of potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 7.0) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (for the orotate moiety).
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound (e.g., 1 to 100 µg/mL) in the mobile phase.
-
Prepare samples from your stability study by diluting them to fall within the range of the standard curve.
-
Inject standards and samples.
-
Monitor the peak area of this compound over time. A decrease in peak area indicates degradation.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Section 4: Data Presentation
The following tables summarize key data related to this compound stability.
Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Observation |
| 4.0 | < 0.05 | Insoluble, heavy ppt. |
| 6.0 | ~ 0.1 | Sparingly soluble |
| 7.0 | ~ 0.2 | Slightly soluble |
| 8.0 | ~ 1.5 | Soluble |
| 9.0 | > 5.0 | Freely soluble |
| (Note: Data is representative and compiled from qualitative descriptions in literature. Actual values should be determined empirically.) |
Table 2: Example of a Forced Degradation Study Outline
| Stress Condition | Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Assess stability in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24h | Assess susceptibility to oxidation. |
| Thermal Stress | 80°C in aqueous solution, 48h | Assess thermal stability. |
| Photostability | ICH Q1B guidelines (UV/Vis exposure) | Assess sensitivity to light. |
Section 5: Workflows and Mechanisms
Visual diagrams help clarify complex processes involved in stability testing and enhancement.
Caption: General workflow for a short-term stability study.
Caption: Mechanism of solubility enhancement via complexation.
Technical Support Center: Troubleshooting Zinc Orotate Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with zinc orotate in biochemical assays. The following question-and-answer formatted guides address common problems and offer detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a potential source of interference in my assays?
A1: this compound can introduce two primary interfering agents into your assay: zinc ions (Zn²⁺) and orotate. Zinc ions are known to interfere with numerous biochemical assays by inhibiting enzymes, quenching fluorescence, or interacting with assay reagents.[1][2] Orotate, a heterocyclic compound, can also interfere with colorimetric assays.[3][4] Additionally, this compound has low aqueous solubility, which can lead to precipitation and light scattering in microplates, causing artificially high absorbance readings.
Q2: Which types of assays are most susceptible to this compound interference?
A2: Assays that are particularly sensitive to this compound interference include:
-
Colorimetric Protein Assays (BCA, Bradford): Zinc ions can interfere with the copper reduction step in the BCA assay, while both zinc and orotate can affect the dye-binding mechanism in the Bradford assay.[5][6][7]
-
Enzyme Assays: Many enzymes are either inhibited or activated by zinc. For example, phosphatases are often inhibited by zinc, which can lead to an underestimation of their activity.[8][9]
-
Fluorescence-Based Assays: Zinc ions are known quenchers of fluorescence for certain fluorophores, leading to a decrease in signal.[10]
-
Reporter Gene Assays (Luciferase, β-galactosidase): Zinc has been shown to inhibit firefly luciferase activity and can also impact the expression of reporter genes.[10][11]
Q3: How can I determine if this compound is the cause of my unexpected assay results?
A3: To diagnose interference from this compound, you can perform the following control experiments:
-
Spike-in Control: Add a known concentration of this compound to a control sample (without your analyte of interest) and measure the assay response. This will reveal if the compound itself is generating a signal or causing inhibition.
-
Chelator Rescue: Add a zinc-specific chelator, such as EDTA or TPEN, to your reaction. If the assay signal is restored to the expected level, zinc interference is the likely culprit.[1]
-
Serial Dilution: Test a range of concentrations of your this compound sample. If the interference is dose-dependent, it is more likely to be a true effect of the compound.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Determined by Colorimetric Assays
Symptoms:
-
Overestimation or underestimation of protein concentration in samples containing this compound when using BCA or Bradford assays.
-
High background absorbance in blank wells containing only buffer and this compound.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Zinc Ion Interference with BCA Assay | Zinc ions can reduce Cu²⁺ to Cu⁺, leading to a false positive signal.[12] To mitigate this, add a chelating agent like EDTA to the sample. Be aware that EDTA itself can interfere at high concentrations. |
| Orotate Interference | Orotic acid has been shown to interfere with some colorimetric assays.[4] Run a standard curve in the presence of a matching concentration of orotic acid to correct for its contribution. |
| Precipitation of this compound | Due to its low solubility, this compound can precipitate in the assay well, causing light scattering and artificially high absorbance readings. Centrifuge your samples immediately before adding them to the assay plate. |
| Protein Precipitation by Zinc | High concentrations of zinc can cause some proteins to precipitate, leading to an underestimation of the protein concentration. |
Quantitative Data on Potential Interference:
Note: The following data is representative of interference from zinc ions and may vary depending on the specific protein and buffer conditions. Direct testing of this compound is recommended.
Table 1: Representative Interference of Zinc Ions in Protein Assays
| Assay | Zinc Concentration | Observed Effect on Apparent Protein Concentration |
| BCA Assay | 1 mM ZnCl₂ | Significant overestimation |
| 5 mM ZnCl₂ | Severe overestimation | |
| Bradford Assay | 1 mM ZnCl₂ | Moderate underestimation |
| 5 mM ZnCl₂ | Significant underestimation |
Issue 2: Altered Enzyme Activity in the Presence of this compound
Symptoms:
-
Unexpected inhibition or activation of your enzyme of interest.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Direct Enzyme Inhibition by Zinc | Many enzymes, particularly phosphatases and those with active site histidines or cysteines, are inhibited by zinc.[8][9] |
| Zinc as a Cofactor | Some enzymes require zinc for their activity. The addition of this compound could be enhancing their function. |
| Orotate Moiety Interaction | The orotate molecule itself could be acting as a competitive or non-competitive inhibitor of the enzyme. |
Troubleshooting Workflow for Enzyme Assays:
Caption: Troubleshooting logic for enzyme assay interference.
Issue 3: Signal Quenching in Fluorescence-Based Assays
Symptoms:
-
A significant decrease in fluorescence intensity in the presence of this compound.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Fluorescence Quenching by Zinc | Zinc ions can quench the fluorescence of many commonly used fluorophores.[10] |
| Inner Filter Effect | If the this compound solution is colored or turbid, it can absorb the excitation or emission light, leading to an apparent decrease in fluorescence. |
Table 2: Chelator Options for Mitigating Zinc Interference
| Chelator | Typical Working Concentration | Affinity for Zn²⁺ | Notes |
| EDTA | 1-5 mM | High | Also chelates other divalent cations like Ca²⁺ and Mg²⁺.[13][14] |
| TPEN | 10-100 µM | Very High | More specific for zinc than EDTA, but can be toxic to cells.[15] |
| Tricine | 10-20 mM | Moderate | Can also act as a buffer, but may have off-target effects on some proteins. |
Experimental Protocols
Protocol 1: Protein Precipitation to Remove this compound Interference in BCA/Bradford Assays
This protocol is adapted from established methods for removing interfering substances.[6][16]
-
Sample Preparation: To 100 µL of your protein sample containing this compound, add 400 µL of cold (-20°C) acetone.
-
Incubation: Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate the protein.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Supernatant Removal: Carefully decant and discard the supernatant which contains the interfering this compound.
-
Pellet Washing: Add 500 µL of cold acetone to the pellet, vortex briefly, and centrifuge again at 14,000 x g for 5 minutes. Discard the supernatant.
-
Pellet Drying: Allow the protein pellet to air dry for 10-15 minutes to evaporate any residual acetone.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your protein assay (e.g., PBS).
-
Assay: Proceed with the BCA or Bradford assay according to the manufacturer's instructions.
Protocol 2: In-Assay Chelation of Zinc for Enzyme and Fluorescence Assays
-
Determine Optimal Chelator Concentration: Perform a titration of the chosen chelator (e.g., EDTA from 0.1 mM to 5 mM) in your assay buffer containing a known concentration of this compound that causes interference. Identify the lowest concentration of the chelator that restores the expected signal without affecting the assay in the absence of zinc.
-
Prepare Reagents: Prepare your assay reagents as usual, but include the optimized concentration of the chelator in the appropriate buffer.
-
Pre-incubation (Optional): Pre-incubate your sample containing this compound with the chelator-containing buffer for 5-10 minutes at room temperature before initiating the assay.
-
Run Assay: Perform the enzyme or fluorescence assay as you normally would.
-
Controls: Always include controls with the chelator alone to ensure it does not independently affect the assay readout.
Signaling Pathway Considerations
Zinc is a known signaling molecule that can impact various cellular pathways, which may indirectly affect your assay results, especially in cell-based experiments.
MAPK Signaling Pathway:
Zinc can activate the MAPK/ERK signaling pathway, which could lead to changes in gene expression and protein phosphorylation that might be the subject of your assay.[2][17][18]
Caption: Simplified MAPK/ERK signaling pathway activated by zinc.
If you are studying a process regulated by this or other zinc-sensitive pathways, be aware that the effects you observe may be biological rather than simple assay interference. Distinguishing between these possibilities requires careful experimental design, including the use of specific pathway inhibitors and chelators.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. orotic acid quantification: Topics by Science.gov [science.gov]
- 4. Conditions affecting the colorimetry of orotic acid and orotidine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of zinc ions addition to different lots of 2-amino-2-methyl-1-propanol (AMP) buffer on the alkaline phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory sites in enzymes: Zinc removal and reactivation by thionein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Optimization of a Methodology for Quantification and Removal of Zinc Gives Insights Into the Effect of This Metal on the Stability and Function of the Zinc-Binding Co-chaperone Ydj1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophoretic mobility shift assay of zinc finger proteins: competition for Zn(2+) bound to Sp1 in protocols including EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Zinc Orotate Bioavailability in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of zinc orotate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of this compound bioavailability.
Q1: What is this compound and how does its bioavailability compare to other zinc salts in preclinical studies?
This compound is a salt formed from zinc and orotic acid.[1][2] Orotic acid is a natural substance involved in the synthesis of RNA and DNA.[1] It is considered an insoluble organic zinc salt.[3]
A key preclinical study in rabbits compared the pharmacokinetics of this compound with soluble salts like zinc sulfate and zinc pantothenate. The results indicated that after oral administration, this compound exhibited a slower absorption phase compared to the other two salts.[3] This suggests that while orotic acid may facilitate passage through cell membranes due to its neutral charge, the dissolution rate of the salt itself might be a rate-limiting step in its absorption.[1][3] Commercial claims of superior bioavailability should be critically evaluated in controlled experimental settings.[1][2]
Q2: What are the primary pathways and transporters involved in intestinal zinc absorption?
Intestinal zinc absorption is a tightly regulated process primarily occurring in the small intestine. It involves a combination of carrier-mediated transport at low concentrations and passive diffusion at higher concentrations.[4][5] The main proteins involved are the Zrt- and Irt-like proteins (ZIP) for influx into enterocytes and the Zinc transporters (ZnT) for efflux.
-
Apical Membrane (Lumen to Cell): ZIP4 is the principal transporter responsible for zinc uptake from the intestinal lumen into the enterocytes. Its expression is upregulated in zinc-deficient states to increase absorption efficiency.[5]
-
Intracellular Regulation: Inside the enterocyte, zinc can be used for cellular functions, stored by binding to the protein metallothionein, or transported out of the cell. Metallothionein acts as a buffer, binding excess zinc to prevent toxicity and regulating its transfer.[6][7]
-
Basolateral Membrane (Cell to Blood): ZnT1 is the primary transporter that facilitates the efflux of zinc from the enterocyte into the portal circulation, where it binds to albumin for transport to the liver and other tissues.[5]
References
- 1. This compound Supplement with Extremely High Bioavailability [ca.supersmart.com]
- 2. bio-design.com [bio-design.com]
- 3. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Zinc | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
refining analytical methods for accurate zinc orotate detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the accurate detection of zinc orotate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of this compound?
A1: The primary methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Complexometric Titration. While methods like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are excellent for determining total zinc content and elemental impurities, they do not quantify the intact this compound molecule.[1][2][3][4]
Q2: How do I choose the most suitable analytical method for my application?
A2: The choice of method depends on the sample matrix, available equipment, and the specific information required.
-
HPLC: Ideal for specificity and stability-indicating assays, separating this compound from degradation products or other components in a formulation.
-
UV-Vis Spectrophotometry: A simple, cost-effective method for routine analysis of relatively pure samples where interferences are minimal.
-
Complexometric Titration: A classic, accurate method for determining the zinc content in raw materials and simple formulations, but it is not specific to the orotate salt.[5]
Q3: What are the common sources of error in this compound analysis?
A3: Common errors include incomplete sample dissolution, improper pH adjustment of the mobile phase or buffer, contamination from glassware (especially for trace zinc analysis), and degradation of the analyte due to improper storage or sample preparation.[4]
Q4: How should I prepare a standard solution of this compound?
A4: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent. For HPLC and UV-Vis spectrophotometry, a dilute aqueous solution with a small amount of acid (e.g., 0.1M HCl) can aid dissolution. For complexometric titration, dissolving the sample in a buffered solution is necessary.
High-Performance Liquid Chromatography (HPLC) Analysis
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | 1. Detector lamp is off. 2. Incorrect wavelength setting. 3. No sample injected or sample concentration too low. 4. Mobile phase flow issue. | 1. Turn on the detector lamp. 2. Set the detector to the appropriate wavelength for orotic acid (around 280 nm). 3. Verify sample preparation and injection volume. 4. Check for leaks, ensure the pump is primed, and the mobile phase is flowing.[6] |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column contamination or degradation. | 1. Reduce the injection volume or sample concentration.[7] 2. Adjust the mobile phase pH to ensure complete ionization of orotic acid. 3. Use a guard column and flush the analytical column with a strong solvent.[8] |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Poor column equilibration. 4. Changes in mobile phase pH. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[7] 2. Use a column oven to maintain a constant temperature.[7] 3. Increase the column equilibration time between injections.[7] 4. Accurately prepare and buffer the mobile phase; a small change in pH can significantly shift retention times for ionizable compounds.[8] |
| High Backpressure | 1. Clogged column frit or tubing. 2. Precipitated buffer in the mobile phase. 3. Particulate matter from the sample. | 1. Reverse flush the column (if permissible by the manufacturer) or replace the frit. 2. Ensure buffer components are fully dissolved in the mobile phase.[6] 3. Filter all samples through a 0.45 µm syringe filter before injection. |
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Mobile Phase: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Add a small amount of 0.1 M HCl to aid dissolution, then dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample to a theoretical concentration of 100 µg/mL this compound in the mobile phase. Filter through a 0.45 µm syringe filter.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (RSD of peak area < 2%).
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the sample by comparing the peak area to that of the standard.
-
Quantitative Data Summary
| Parameter | Typical Value |
| Retention Time | ~4-6 minutes |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
Workflow Diagram
UV-Vis Spectrophotometry Analysis
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Absorbance Reading Unstable | 1. Air bubbles in the cuvette. 2. Particulate matter in the solution. 3. Lamp instability. | 1. Gently tap the cuvette to dislodge bubbles. 2. Filter the sample solution. 3. Allow the instrument to warm up for at least 30 minutes. |
| Poor Linearity of Calibration Curve | 1. Incorrect standard dilutions. 2. Analysis performed outside the linear range of the instrument. 3. Interfering substances in the sample matrix. | 1. Carefully prepare fresh standard solutions. 2. Adjust the concentration of standards to fall within the optimal absorbance range (0.1 - 1.0 AU). 3. Use a matrix-matched blank or perform a standard addition method. |
| High Blank Absorbance | 1. Contaminated solvent or cuvette. 2. Incorrect blank solution used. | 1. Use high-purity solvent and clean the cuvette thoroughly. 2. Ensure the blank contains all components of the sample solution except the analyte. |
Experimental Protocol: Direct UV-Vis Spectrophotometry
This method is suitable for the assay of this compound in raw materials or simple formulations.
-
Instrument Parameters:
-
Wavelength Scan: 200 - 400 nm to determine λmax.
-
Analytical Wavelength (λmax): Approximately 280 nm.
-
Cuvette: 1 cm quartz.
-
-
Preparation of Solutions:
-
Solvent: 0.1 M Hydrochloric Acid (HCl).
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL) using 0.1 M HCl.
-
Sample Solution: Prepare a sample solution to have a theoretical concentration within the calibration range using 0.1 M HCl.
-
-
Procedure:
-
Set the spectrophotometer to zero using 0.1 M HCl as the blank.
-
Measure the absorbance of each working standard solution at 280 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative Data Summary
| Parameter | Typical Value |
| λmax | ~280 nm |
| Molar Absorptivity (ε) | ~8,000 - 10,000 L·mol⁻¹·cm⁻¹ |
| Linearity Range (Beer's Law) | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
Troubleshooting Logic Diagram
Complexometric Titration Analysis
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unclear or Fleeting Endpoint | 1. Incorrect pH of the solution. 2. Indicator degradation. 3. Presence of interfering metal ions. | 1. Ensure the buffer maintains the pH around 10 throughout the titration.[5] 2. Prepare fresh indicator solution. 3. Use a suitable masking agent if interfering ions are present. |
| Inconsistent Titration Volumes | 1. Improperly standardized EDTA titrant. 2. Incomplete dissolution of the sample. 3. Error in pipetting or reading the burette. | 1. Re-standardize the EDTA solution against a primary standard. 2. Ensure the this compound is fully dissolved before starting the titration. 3. Review and practice proper volumetric techniques. |
Experimental Protocol: EDTA Titration of Zinc
This protocol determines the amount of zinc in a this compound sample.
-
Reagents:
-
EDTA Solution (0.05 M): Standardized.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 142 mL of concentrated ammonia and 17.5 g of ammonium chloride in water and dilute to 250 mL.
-
Eriochrome Black T (EBT) Indicator: Grind 100 mg of EBT with 20 g of NaCl.[5]
-
Dilute Acetic Acid: To aid initial dissolution.[9]
-
-
Procedure:
-
Accurately weigh a portion of the sample equivalent to about 100-150 mg of this compound and transfer to a 250 mL Erlenmeyer flask.
-
Add 20 mL of dilute acetic acid and gently warm to dissolve.[9]
-
Dilute with ~100 mL of deionized water.
-
Add 5 mL of pH 10 ammonia buffer.
-
Add a small amount (approx. 50 mg) of EBT indicator mixture. The solution should turn wine-red.
-
Titrate with standardized 0.05 M EDTA solution until the color changes from red to a distinct blue.[5]
-
-
Calculation:
-
This compound (mg) = V_EDTA × M_EDTA × MW_ZincOrotate
-
Where:
-
V_EDTA = Volume of EDTA used (L)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
MW_ZincOrotate = Molecular weight of this compound ( g/mol )
-
-
Titration Signaling Pathway Diagram
References
- 1. Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer | Surman Journal of Science and Technology [sjst.scst.edu.ly]
- 2. sjst.scst.edu.ly [sjst.scst.edu.ly]
- 3. umfiasi.ro [umfiasi.ro]
- 4. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. titrations.info [titrations.info]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. CN110988256A - EDTA titration method for rapidly determining Zn content in vitamin C + zinc sustained release tablets - Google Patents [patents.google.com]
Technical Support Center: Addressing Inconsistencies in Zinc Orotate Experimental Results
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with zinc orotate.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the bioavailability of this compound?
A1: The conflicting reports on this compound's bioavailability stem from its chemical nature and the various factors influencing zinc absorption. This compound is an organic salt with low solubility in water, which can lead to a slower absorption phase after oral administration when compared to more soluble zinc salts like zinc sulfate.[1] However, the orotate moiety is thought to facilitate the transport of zinc into cells, potentially increasing its overall utilization once absorbed.[2][3] This has led to it being marketed as a highly bioavailable form of zinc.[2][3]
Inconsistencies in experimental outcomes can be attributed to:
-
In Vitro vs. In Vivo Models: The dissolution behavior of zinc salts in aqueous solutions does not always correlate with their pharmacokinetic parameters in living organisms.[1]
-
Dietary Interactions: The presence of phytates (from plant-based foods), iron, and calcium can significantly inhibit zinc absorption.[4][5][6][7][8] Conversely, certain amino acids and animal proteins can enhance it.[6][7]
-
Host Factors: An individual's baseline zinc status can influence absorption efficiency; those with zinc deficiency tend to absorb it more readily.[4][5]
-
Dosage and Formulation: The dose administered and the excipients used in the formulation can affect dissolution and subsequent absorption.[9]
Q2: My in vitro cell culture results with this compound are not reproducible. What are the common pitfalls?
A2: Reproducibility issues in cell culture experiments with zinc compounds, including this compound, are common and often related to the complex in vitro environment. Key factors to consider are:
-
Free Zinc Ion Concentration: Free zinc ions can be toxic to cells outside a very narrow concentration range.[10] Both excessively high and low levels of free zinc have been shown to induce apoptosis, leading to paradoxical results.[10]
-
Media Composition: The composition of your cell culture medium, particularly the presence and concentration of fetal calf serum (FCS), plays a critical role. Serum proteins, like albumin, can bind to zinc, significantly reducing the concentration of free zinc ions and thus altering the cellular response.[11]
-
Cell Density and Culture Format: The density of your cell monolayer can influence the cytotoxic response to zinc compounds. Higher cell densities have been shown to be more resistant to the cytotoxic effects of zinc nanoparticles.[12]
-
Precipitation: Preparing stock solutions of zinc salts in phosphate-containing buffers (like PBS) or media can lead to the precipitation of insoluble zinc phosphate, reducing the actual concentration of zinc in your experiment.[13]
Q3: What is the best method for quantifying this compound in my samples?
A3: For accurate and reliable quantification of zinc in biological and pharmaceutical samples, instrumental methods are recommended. The most common and validated techniques are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and specific method for elemental analysis and is considered a gold standard.[14][15][16][17] A validated ICP-MS method has been published for the determination of elemental impurities in this compound dihydrate.[14][15][16]
-
Atomic Absorption Spectrometry (AAS): AAS is another robust and widely used technique for quantifying zinc concentrations in various sample types.[17][18]
For both methods, proper sample preparation, including acid digestion, is crucial for accurate results.[16][17][18]
Troubleshooting Guides
Issue 1: High Variability in Animal Studies
Problem: Significant variation in zinc absorption and tissue distribution is observed between animals in the same experimental group.
| Potential Cause | Troubleshooting Step |
| Dietary Inconsistencies | Standardize the diet across all animals. Ensure the feed is free of high levels of zinc absorption inhibitors like phytates, iron, and calcium.[4][5][6][7][8] |
| Gavage/Administration Technique | Ensure consistent administration of this compound. For oral gavage, verify the technique to prevent incomplete dosing. |
| Baseline Zinc Status | Measure baseline serum zinc levels before the experiment to account for individual variations in zinc status.[4][5] |
| Timing of Dosing and Sampling | Administer this compound at the same time each day. Standardize the timing of sample collection relative to the last dose. |
| Gut Microbiome Differences | Consider that variations in gut microbiota could influence zinc absorption. While difficult to control, acknowledging this as a potential variable is important. |
Issue 2: Unexpected Cell Death or Lack of Effect in Cell Culture
Problem: Inconsistent or unexpected results in in vitro assays, such as high levels of cytotoxicity at low concentrations or no observable effect at high concentrations.
| Potential Cause | Troubleshooting Step |
| Incorrect Free Zinc Concentration | Reduce or eliminate serum from the culture medium during this compound treatment to have better control over the free zinc concentration. Alternatively, use a metal ion buffer.[10][11] |
| This compound Precipitation | Prepare stock solutions in high-purity water or a non-phosphate-containing buffer. Visually inspect for any precipitation before adding to the culture medium.[13] |
| Inconsistent Cell Density | Standardize cell seeding density and ensure consistent confluency at the time of treatment.[12] |
| pH Shifts in Media | Monitor and control the pH of the culture medium, as changes can affect zinc solubility and speciation. |
| Contamination with Other Metals | Use high-purity reagents and acid-washed labware to avoid contamination with other metal ions that could interfere with zinc's effects. |
Quantitative Data Summary
Table 1: Comparative Bioavailability of Different Zinc Forms (In Vitro)
| Zinc Compound | Relative Bioaccessibility (%) | Reference |
| Zinc Diglycinate | 9.4 | [4] |
| Zinc Gluconate | 4.48 - 6.19 | [4] |
| Zinc Citrate | 3.15 | [4] |
| Zinc Picolinate | 1.99 | [4] |
| Zinc Methionine | 1.13 | [4] |
| Zinc Sulfate | 1.1 | [4] |
Note: Data for this compound was not available in the comparative study, but its insoluble nature suggests its in vitro dissolution might be low.
Table 2: Key Pharmacokinetic Parameters of Zinc Salts in Rabbits
| Zinc Salt | Administration | Key Finding | Reference |
| This compound | Oral | Slower absorption phase | [1] |
| This compound | Parenteral | Faster distribution and elimination | [1] |
| Zinc Sulfate | Oral/Parenteral | Bioequivalent to zinc pantothenate | [1] |
| Zinc Pantothenate | Oral/Parenteral | Bioequivalent to zinc sulfate | [1] |
Experimental Protocols
Protocol 1: Quantification of Zinc in Serum using ICP-MS
This protocol is adapted from established methods for elemental analysis in biological samples.[9][17]
-
Sample Collection: Collect whole blood in trace metal-free tubes. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Sample Storage: Transfer the serum to clean, metal-free polypropylene tubes and store at -80°C until analysis.[9]
-
Standard Preparation: Prepare a series of calibration standards (e.g., 0, 50, 100, 200, 500 µg/L) by diluting a certified zinc standard solution with 2% nitric acid in ultrapure water. Prepare quality control (QC) samples at low, medium, and high concentrations.[9]
-
Sample Digestion: Thaw serum samples. In a clean, acid-washed tube, dilute an aliquot of the serum (e.g., 0.5 mL) with 2% nitric acid (e.g., 4.5 mL) to achieve a 1:10 dilution. Vortex thoroughly.[9]
-
ICP-MS Analysis:
-
Set up the ICP-MS instrument according to the manufacturer’s instructions.
-
Aspirate the calibration standards, QC samples, and diluted serum samples.
-
Construct a calibration curve from the standard measurements and use it to determine the zinc concentration in the unknown samples.
-
Protocol 2: In Vitro this compound Treatment for Cell Culture
This protocol provides a general framework for treating cultured cells with this compound, incorporating troubleshooting best practices.
-
Stock Solution Preparation:
-
Weigh this compound dihydrate in a sterile environment.
-
Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the powder in sterile, high-purity water. Gentle heating or sonication may be required to aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density to ensure consistent confluency (e.g., 70-80%) at the time of the experiment.[12]
-
Treatment Preparation:
-
On the day of the experiment, dilute the this compound stock solution to the final desired concentrations in serum-free or low-serum (e.g., 0.5-1%) medium to minimize zinc binding by serum proteins.[11]
-
Prepare a vehicle control using the same concentration of the solvent (water) in the medium.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS (calcium and magnesium-free).
-
Add the prepared treatment media (containing different concentrations of this compound or vehicle control) to the respective wells.
-
-
Incubation and Downstream Analysis:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, gene expression analysis, protein extraction).
-
Visualizations
Caption: Workflow for in vitro and in vivo this compound experiments.
Caption: A logical flow for troubleshooting inconsistent results.
Caption: Key signaling pathways influenced by extracellular zinc.
References
- 1. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. priorityonevitamins.com [priorityonevitamins.com]
- 3. This compound Supplement with Extremely High Bioavailability [us.supersmart.com]
- 4. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the bioavailability of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors that affect zinc bioavailability and losses in adult and elderly populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biochemical effects of extracellular Zn(2+) and other metal ions are severely affected by their speciation in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Quantitative Approach for the Determination of Elemental Impurities in this compound Dihydrate Drug Substance by ICP-MS Method | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. umfiasi.ro [umfiasi.ro]
Strategies to Minimize Zinc Orotate Cytotoxicity In Vitro: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing zinc orotate cytotoxicity in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is a multifaceted process primarily driven by an excess of intracellular zinc ions. The main mechanisms include:
-
Oxidative Stress: High intracellular zinc concentrations can lead to the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.
-
Mitochondrial Dysfunction: Excess zinc can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[1]
-
Apoptosis and Necrosis: this compound has been observed to induce both programmed cell death (apoptosis) and uncontrolled cell death (necrosis), often in a concentration-dependent manner. This involves the activation of caspases, key enzymes in the apoptotic pathway.[1]
Q2: How does the cytotoxicity of this compound compare to other zinc salts?
A2: Studies have categorized this compound as having moderate cytotoxicity compared to other zinc salts. For instance, in neuronal PC12 cells, it was found to be more cytotoxic than zinc histidinate but less toxic than zinc citrate and zinc sulfate.[1]
Q3: What is the role of the orotate moiety in this compound's effects on cells?
A3: Orotic acid and its salts, like the orotate in this compound, can penetrate cell membranes.[2] While the orotate component is often considered a carrier for zinc, its direct impact on cytotoxicity is an area of ongoing research. Orotic acid itself is a precursor in pyrimidine biosynthesis and has been shown to have no effect on the viability of certain human ovarian cells even at high doses.[3]
Q4: Can the cytotoxic effects of this compound be reversed?
A4: To some extent, the cytotoxic effects can be mitigated, particularly if addressed early. Strategies focus on reducing the intracellular concentration of free zinc ions and combating downstream effects like oxidative stress.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: High levels of unexpected cell death at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to zinc compounds.
-
Troubleshooting Step: If possible, test a panel of cell lines to find one with a more suitable tolerance for your experimental window.
-
-
Possible Cause 2: Media Composition. Components in the cell culture medium can interact with zinc, affecting its bioavailability and toxicity.
-
Troubleshooting Step: Ensure the pH of your culture medium is stable. Avoid media with high concentrations of phosphates, which can cause precipitation of zinc salts.
-
Issue 2: Inconsistent or variable results in cytotoxicity assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability.
-
Troubleshooting Step: Ensure you have a single-cell suspension before plating and mix the cell suspension between plating each well.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the this compound.
-
Troubleshooting Step: Avoid using the outer wells of your plates for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Section 3: Data Presentation
Table 1: Comparative Cytotoxicity of Zinc Salts in PC12 Cells
| Zinc Salt | Cytotoxicity Category | Observations at 0.1-0.3 mM |
| Zinc Citrate | High | Significant decrease in GSH and ATP levels, leading to cell death.[1] |
| Zinc Sulfate | High | Significant decrease in GSH and ATP levels, leading to cell death.[1] |
| This compound | Moderate | Significant decrease in GSH and ATP levels, leading to cell death.[1] |
| Zinc Acetate | Moderate | Significant decrease in GSH and ATP levels, leading to cell death.[1] |
| Zinc Chloride | Moderate | Significant decrease in GSH and ATP levels, leading to cell death.[1] |
| Zinc Gluconate | Moderate | Significant decrease in GSH and ATP levels, leading to cell death.[1] |
| Zinc Histidinate | Low | No significant cell death observed in the tested range.[1] |
GSH: Glutathione, ATP: Adenosine Triphosphate
Section 4: Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Section 5: Visualizations
Diagram 1: Proposed Signaling Pathway for Zinc-Induced Cytotoxicity
Caption: Proposed pathway of zinc-induced cytotoxicity.
Diagram 2: Experimental Workflow for Assessing Mitigation Strategies
Caption: Workflow for testing cytotoxicity mitigation.
References
Technical Support Center: Improving the Delivery of Zinc Orotate Across the Cell Membrane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the cellular delivery of zinc orotate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro experiments with this compound.
Issue 1: Low Cellular Uptake of this compound
You've treated your cells with this compound, but subsequent analysis shows minimal increase in intracellular zinc levels.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound uptake.
Potential Causes and Solutions:
-
Poor Solubility and Precipitation: this compound has low solubility in aqueous solutions, which can be exacerbated in phosphate-buffered saline (PBS) and certain cell culture media, leading to precipitation.[1]
-
Solution:
-
Prepare stock solutions in water rather than phosphate-containing buffers.[1]
-
Consider lowering the pH of the solvent if compatible with your experimental setup, as this can improve the solubility of zinc salts.[1]
-
Observe for any precipitate after adding this compound to your cell culture medium. If precipitation occurs, consider sterile filtering the medium, but be aware that this may reduce the actual zinc concentration.[1]
-
The presence of serum proteins can sometimes help stabilize nanoparticles and may influence the dispersion of this compound.[2]
-
-
-
Inefficient Cellular Uptake Mechanisms: The uptake of zinc is a regulated process involving zinc transporters of the ZIP (Zrt-, Irt-like protein) and ZnT (Zinc Transporter) families.[3][4] ZIP transporters are generally responsible for zinc influx into the cytoplasm, while ZnT transporters handle efflux.[4]
-
Solution:
-
Characterize the expression of key zinc transporters (e.g., ZIP1, ZIP4) in your cell line.
-
If transporter expression is low, you may consider techniques to upregulate their expression, although this can be complex.
-
Alternatively, bypassing these transporters with an enhanced delivery system may be more effective.
-
-
-
Competition with Other Ions: High concentrations of other divalent cations, such as iron or calcium, can potentially compete with zinc for cellular uptake.[5]
-
Solution:
-
Review the composition of your cell culture medium and consider if unusually high levels of competing ions are present.
-
-
Issue 2: High Cytotoxicity Observed with this compound Treatment
You are observing significant cell death even at what you believe are low concentrations of this compound.
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc transporters and their functional integration in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Zinc Orotate vs. Zinc Sulfate: A Comparative Analysis of Bioavailability in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of zinc orotate and zinc sulfate, drawing upon experimental data from animal models. The focus is to present a clear, data-driven analysis of their pharmacokinetic profiles to inform research and development decisions.
Quantitative Data Comparison
A key study by Andermann and Dietz (1982) in rabbits provides a direct comparison of the pharmacokinetic parameters of this compound and zinc sulfate following both oral and parenteral (intravenous) administration. The results highlight differences in their absorption and elimination profiles. This compound, an insoluble organic salt, demonstrated a slower absorption phase after oral administration compared to the more soluble inorganic salt, zinc sulfate.[1] Conversely, after parenteral administration, this compound showed a faster distribution and elimination phase.[1]
| Pharmacokinetic Parameter | This compound | Zinc Sulfate | Animal Model | Administration | Key Finding |
| Absorption Phase (Ka) | Slower | Faster | Rabbit | Oral | Slower absorption for the insoluble organic salt.[1] |
| Distribution Phase (α) | Faster | Slower | Rabbit | Parenteral | Faster distribution for the organic salt.[1] |
| Elimination Phase (β) | Faster | Slower | Rabbit | Parenteral | Faster elimination for the organic salt.[1] |
Note: The study also included zinc pantothenate, a soluble organic salt, which showed no significant difference in bioavailability compared to zinc sulfate.[1]
While direct comparative studies are limited, other research in animal models indicates that organic forms of zinc, such as zinc aspartate and potentially this compound, may have better bioavailability compared to inorganic forms like zinc sulfate.[2]
Experimental Protocols
The data presented is primarily based on the following experimental design:
Study: The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound [1]
-
Animal Model: Rabbits.
-
Administration:
-
Oral: Administration of zinc salts to study the absorption phase (Ka).
-
Parenteral (Intravenous): Administration to study the distribution (α) and elimination (β) phases.
-
-
Sample Collection: Plasma samples were collected at various time points post-administration.
-
Analysis: The concentration of zinc in the plasma was measured to determine the pharmacokinetic parameters. The study highlighted that the in vitro dissolution behavior of the salts did not correlate with the in vivo findings.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the bioavailability of different zinc compounds in an animal model, based on the described methodologies.
Caption: Generalized experimental workflow for comparative bioavailability studies in rabbits.
Cellular Mechanisms of Zinc Absorption
The bioavailability of different zinc salts is influenced by their solubility and interaction with intestinal transporters. While zinc sulfate readily dissociates, the uptake and transport of zinc from less soluble organic compounds like this compound may follow different pathways. The following diagram illustrates a simplified model of intestinal zinc absorption.
Caption: Simplified pathway of intestinal zinc absorption.
References
A Comparative Analysis of Zinc Orotate and Zinc Gluconate on Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of zinc orotate and zinc gluconate, focusing on their impact on cellular uptake. While direct, quantitative in vitro comparative studies are limited, this document synthesizes available data on bioavailability, cytotoxicity, and the fundamental mechanisms of cellular zinc transport to offer a comprehensive overview. Detailed experimental protocols for future comparative studies are also presented.
Introduction to Zinc Bioavailability
Zinc is an essential trace element crucial for a myriad of physiological processes, including enzymatic function, immune response, and cellular signaling. The efficacy of zinc supplementation is largely dependent on its bioavailability, which is influenced by the chemical form of the zinc salt. Organic zinc salts, such as this compound and zinc gluconate, are generally considered to have higher bioavailability compared to inorganic forms like zinc oxide and zinc sulfate. This is attributed to their enhanced solubility and potential for different interactions with cellular transport mechanisms.
Cellular zinc homeostasis is tightly regulated by two main families of zinc transporters: the ZIP (Zrt- and Irt-like Protein or SLC39A) family, which facilitates zinc influx into the cytoplasm, and the ZnT (Zinc Transporter or SLC30A) family, responsible for zinc efflux from the cytoplasm. The form of the zinc salt may influence the kinetics and efficiency of these transport systems.
Comparative Data Summary
| Parameter | This compound | Zinc Gluconate | Cell Line/Model | Key Findings |
| Cytotoxicity | Moderate | Moderate | PC12 (neuronal cells) | Both salts exhibited moderate cytotoxicity compared to highly cytotoxic forms like zinc-citrate and zinc-sulphate[1]. |
| Bioavailability (in vivo) | Suggested to be high | Generally high | Human/Animal studies | Generally considered to have good bioavailability compared to inorganic zinc salts.[2][3] Studies in rats suggest higher bioavailability at low doses compared to zinc sulfate.[2] |
| Apoptosis Induction | Not significant at concentrations up to 200 µM | Not significant at concentrations up to 200 µM | MDAMB231 (breast cancer cells) | In contrast to zinc sulfate, which induced apoptosis, neither this compound nor zinc gluconate significantly increased apoptotic cell death at the tested concentrations.[4] |
Cellular Zinc Transport and Signaling Pathways
The uptake of zinc into cells is a regulated process primarily mediated by the ZIP family of transporters. Once inside the cell, zinc can act as a second messenger, modulating various signaling pathways critical for cell fate.
Experimental Protocols
To directly compare the cellular uptake of this compound and zinc gluconate, the following experimental protocols can be employed.
Cell Culture
A variety of cell lines can be used, such as Caco-2 (human intestinal epithelial cells) for absorption studies, HepG2 (human liver cancer cells) for metabolism studies, or PC12 (rat pheochromocytoma cells) for neurotoxicity and uptake studies. Cells should be cultured in their respective recommended media and conditions until they reach the desired confluency for the experiments.
Cellular Zinc Uptake Assay using Fluorescent Probes
This method allows for the real-time measurement of intracellular labile zinc.
Materials:
-
Cultured cells in a 96-well black, clear-bottom plate
-
This compound and zinc gluconate stock solutions
-
Fluorescent zinc probe (e.g., FluoZin-3 AM, ZinPyr-1)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells twice with warm HBSS.
-
Load the cells with a fluorescent zinc probe (e.g., 5 µM FluoZin-3 AM) in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add HBSS containing varying concentrations of either this compound or zinc gluconate to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for FluoZin-3) over time using a fluorescence plate reader.
-
Include control wells with HBSS only (baseline) and a saturating concentration of a highly bioavailable zinc salt like zinc pyrithione to determine maximal fluorescence.
Total Cellular Zinc Quantification by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides a highly sensitive method for measuring the total elemental zinc content within cells.[5][6]
Materials:
-
Cultured cells in 6-well plates
-
This compound and zinc gluconate stock solutions
-
Phosphate-buffered saline (PBS)
-
Nitric acid (trace metal grade)
-
ICP-MS instrument
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or zinc gluconate for a defined period (e.g., 24 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular zinc.
-
Lyse the cells and collect the cell lysates.
-
Digest the cell lysates with concentrated nitric acid to break down organic matter.
-
Dilute the digested samples with deionized water to the appropriate concentration range for ICP-MS analysis.
-
Analyze the samples using an ICP-MS to determine the total zinc concentration.
-
Normalize the zinc concentration to the total protein content or cell number for each sample.
Conclusion
While direct in vitro comparative data on the cellular uptake of this compound versus zinc gluconate is currently lacking, the available literature suggests that both are organic salts with potentially favorable bioavailability over inorganic forms. Both exhibit moderate cytotoxicity in neuronal cell lines and do not significantly induce apoptosis in a breast cancer cell line at concentrations up to 200 µM.[1][4] To definitively determine the comparative cellular uptake, further research employing the detailed experimental protocols outlined in this guide is necessary. Such studies, utilizing techniques like fluorescent probe-based assays and ICP-MS, would provide valuable quantitative data for researchers, scientists, and drug development professionals in selecting the most appropriate zinc compound for their specific applications.
References
- 1. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 5. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 6. Comparison of Serum, Plasma, and Liver Zinc Measurements by AAS, ICP-OES, and ICP-MS in Diverse Laboratory Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Therapeutic Effects of Zinc Orotate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zinc orotate's performance against other common zinc supplements in preclinical settings. The information is curated to support research and development efforts by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Zinc Bioavailability and Efficacy
The therapeutic efficacy of a zinc supplement is largely dependent on its bioavailability—the degree and rate at which the active substance is absorbed and becomes available at the site of action. Preclinical studies in animal models offer valuable insights into these parameters.
A study in rabbits compared the pharmacokinetics of this compound, an insoluble organic salt, with zinc sulfate (a soluble mineral salt) and zinc pantothenate (a soluble organic salt).[1] After oral administration, this compound exhibited a slower absorption phase compared to the other two salts.[1] Interestingly, the dissolution behavior of these salts in water did not correlate with the in vivo parameters, suggesting that simple solubility is not the sole determinant of bioavailability.[1]
While direct preclinical comparisons are limited, the data below, collated from various studies, provides a snapshot of the performance of different zinc salts in rodent models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.
| Zinc Compound | Animal Model | Dosage | Key Quantitative Findings | Therapeutic Focus | Reference |
| This compound | Rabbit | Not specified | Slower oral absorption phase compared to zinc sulfate and pantothenate. | Bioavailability | [1] |
| Zinc Gluconate | Rat | 4 mg Zn/kg (single dose) | Net Zinc Balance: 5.125%. No significant difference in plasma zinc levels compared to zinc sulfate. | Bioavailability | [2] |
| Zinc Sulfate | Rat | 4 mg Zn/kg (single dose) | Net Zinc Balance: 2.993%. | Bioavailability | [2] |
| Zinc Acetate | Mouse | 3 mg/kg body weight (intraperitoneal) | Potentiation of T-lymphocyte and macrophage functions; Increased resistance against Candida albicans and tumor challenge. | Immune Function | [3] |
| Zinc Supplementation (form not specified) | Mouse | Not specified | Speeds recovery of T-cell numbers after immune-destroying treatments. | Immune Recovery | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols typical in the evaluation of zinc supplements.
Protocol 1: In Vivo Bioavailability Study (Balance Method)
This protocol is designed to determine the absorption and retention of zinc from a given supplement by measuring the balance between intake and excretion.[2]
-
Animals: Male Wistar rats (8 weeks old).
-
Acclimation: Animals are housed individually in metabolic cages for a 7-day acclimation period, with free access to a standard diet and deionized water.
-
Experimental Phase:
-
For 7 days, animals are fed a diet containing a known concentration of the zinc supplement being tested (e.g., this compound).
-
Food intake is meticulously recorded daily.
-
Urine and feces are collected separately over the 7-day period.
-
-
Sample Processing:
-
Zinc Quantification (via ICP-MS):
-
Digestion: A weighed amount of the homogenized solid sample (feces, diet) or a known volume of liquid sample (urine) is placed in a digestion vessel with concentrated nitric acid.[2]
-
Dilution: The digested, clear solution is cooled and diluted to a final volume with deionized water.[2]
-
Analysis: Samples and zinc standard solutions are introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to measure zinc isotope intensity.[2]
-
-
Data Calculation: The net zinc balance is calculated as:
-
Zinc Balance (%) = [(Total Zinc Intake - Total Fecal Zinc Excretion - Total Urinary Zinc Excretion) / Total Zinc Intake] x 100
-
Protocol 2: Assessment of Immune Function
This protocol assesses the impact of zinc supplementation on cellular immunity in a mouse model.
-
Animals: Swiss albino mice.
-
Treatment: Mice are administered zinc acetate (3 mg/kg body weight) via one or two intraperitoneal injections.[3]
-
Immune Assays:
-
T-Lymphocyte Function: Assays such as lymphocyte proliferation (e.g., using MTT assay) in response to mitogens (like Concanavalin A) are performed.
-
Macrophage Function: Phagocytic activity of macrophages can be assessed by their ability to engulf particles (e.g., latex beads or opsonized sheep red blood cells).
-
-
Host Resistance Challenge:
-
Endpoint: Survival rates, pathogen load, or tumor progression are monitored and compared between zinc-treated and control groups.
Visualizing Mechanisms and Workflows
Signaling Pathway: Zinc and the PI3K/Akt Pathway
Zinc is known to influence numerous signaling cascades critical for cell survival, proliferation, and apoptosis. One such key pathway is the PI3K/Akt pathway. Zinc can activate this pathway, promoting cell survival and growth, which is a crucial aspect of its therapeutic and immune-supporting roles.[5]
Caption: Zinc-mediated activation of the PI3K/Akt signaling pathway.
Experimental Workflow: Preclinical Zinc Supplement Evaluation
The diagram below outlines a typical workflow for a preclinical study designed to evaluate the bioavailability and efficacy of a zinc supplement in a rodent model.
Caption: Workflow for a rodent zinc bioavailability and efficacy study.
References
Zinc Orotate vs. Zinc Picolinate: A Comparative Guide to Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element critical for the proper functioning of the immune system. Its deficiency impairs both innate and adaptive immune responses, increasing susceptibility to infections.[1][2] Consequently, zinc supplementation is a common strategy to support immune health. The choice of zinc salt is crucial as it influences the bioavailability and, potentially, the specific immunomodulatory effects of the supplemented zinc. This guide provides a comparative analysis of two popular organic zinc salts: zinc orotate and zinc picolinate, focusing on their impact on immune response modulation. While direct comparative studies are limited, this guide synthesizes the available experimental data for each compound to offer a comprehensive overview for research and drug development professionals.
Bioavailability and Pharmacokinetics: A Tale of Two Chelates
The efficacy of any zinc supplement is fundamentally linked to its bioavailability. Both zinc picolinate and this compound are chelated forms of zinc, designed to enhance its absorption.
Zinc Picolinate is a chelate of zinc with picolinic acid, a natural metabolite of tryptophan. A seminal human study demonstrated that supplementation with zinc picolinate (50 mg elemental zinc daily for four weeks) led to significantly increased zinc levels in hair, urine, and erythrocytes, whereas zinc gluconate and zinc citrate did not produce significant changes in these parameters.[3][4][5] This suggests superior tissue uptake and retention of zinc from the picolinate form.[4][6]
This compound is a salt of zinc with orotic acid (historically known as vitamin B13). Orotic acid is proposed to act as an efficient transporter for minerals across cell membranes.[7] However, robust clinical data on its bioavailability in humans is less abundant compared to zinc picolinate. An early pharmacokinetic study in rabbits showed that this compound had a slower absorption phase after oral administration compared to zinc sulfate and zinc pantothenate.[8]
| Zinc Salt | Chelate | Key Bioavailability Findings | Supporting Evidence |
| Zinc Picolinate | Picolinic Acid | Significantly increased zinc levels in hair, urine, and erythrocytes in a human study.[3][4][5] | Barrie SA, et al. Agents Actions. 1987.[5] |
| This compound | Orotic Acid | Slower absorption phase observed in a rabbit study compared to other zinc salts.[8] | Andermann G, Dietz M. Eur J Drug Metab Pharmacokinet. 1982.[8] |
Modulation of the Immune Response: Extrapolating from General Zinc Research
Direct comparative experimental data on the immunomodulatory effects of this compound versus zinc picolinate is scarce. Therefore, the following sections extrapolate the potential effects of these zinc salts based on the well-established roles of zinc in the immune system.
T-Cell Function and Proliferation
Zinc is fundamental for T-lymphocyte development, activation, and function.[9][10] Zinc deficiency leads to thymic atrophy and reduced T-cell numbers.[2] Supplementation with zinc has been shown to increase T-cell proliferation in zinc-deficient elderly individuals.[11] Given its superior bioavailability, zinc picolinate may be more effective in restoring T-cell function in cases of deficiency. The potential for This compound to influence T-cell function is plausible but requires direct experimental validation.
Cytokine Production and Signaling
Zinc plays a crucial role in regulating cytokine production and signaling pathways. It has been shown to modulate the Th1/Th2 balance and can inhibit the production of the pro-inflammatory cytokine IL-6.[12][13] Zinc also inhibits the STAT3 signaling pathway, which is critical for the differentiation of pro-inflammatory Th17 cells.[13][14]
A meta-analysis of several studies concluded that zinc supplementation can significantly decrease IL-6 levels.[12] While these studies used various forms of zinc, the higher bioavailability of zinc picolinate could translate to a more pronounced effect on cytokine modulation. The impact of This compound on cytokine profiles remains an area for future investigation.
Experimental Protocols
As direct comparative studies are lacking, this section provides generalized experimental protocols that can be adapted to compare the immunomodulatory effects of this compound and zinc picolinate in vitro.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound and zinc picolinate on the proliferation of T-lymphocytes.
Methodology:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors by Ficoll-Paque density gradient centrifugation.
-
Treatment: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Add varying concentrations of this compound and zinc picolinate (e.g., 1, 10, 50 µM) to the cell cultures. Include a vehicle control.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Proliferation Measurement: After 72 hours of incubation, assess T-cell proliferation using a BrdU or CFSE-based assay according to the manufacturer's instructions.
-
Data Analysis: Measure proliferation using a flow cytometer or a microplate reader. Compare the proliferation rates between the different treatment groups.
Cytokine Profiling Assay
Objective: To determine the effect of this compound and zinc picolinate on the production of key immunomodulatory cytokines.
Methodology:
-
Cell Culture and Treatment: Culture PBMCs as described in the T-cell proliferation assay and treat with this compound and zinc picolinate.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production from monocytes, or with PHA for T-cell-derived cytokines.
-
Supernatant Collection: After 24-48 hours of stimulation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of key cytokines such as TNF-α, IL-1β, IL-6, IL-10, and IFN-γ in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISAs.
-
Data Analysis: Compare the cytokine concentrations between the different treatment groups.
Signaling Pathways and Visualizations
Zinc's immunomodulatory effects are mediated through various signaling pathways. The following diagrams illustrate key pathways influenced by intracellular zinc levels. While these are general zinc-mediated pathways, they provide a framework for understanding how different zinc salts might exert their effects based on their ability to increase intracellular zinc.
Conclusion and Future Directions
The available evidence suggests that zinc picolinate possesses superior bioavailability compared to many other zinc salts, which may translate to more effective modulation of the immune system. However, there is a significant lack of direct, head-to-head experimental studies comparing the immunomodulatory effects of zinc picolinate and This compound .
For researchers and drug development professionals, this represents a clear knowledge gap and an opportunity for future research. Studies employing the experimental protocols outlined in this guide would be invaluable in elucidating the specific effects of these zinc compounds on immune cell function, cytokine profiles, and underlying signaling pathways. Such research is essential for making informed decisions about the selection of zinc salts for therapeutic applications aimed at modulating the immune response.
References
- 1. Current Evidence on Role of Zinc in Immune Function [opensciencepublications.com]
- 2. Zinc in Human Health: Effect of Zinc on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. droracle.ai [droracle.ai]
- 5. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. bio-design.com [bio-design.com]
- 8. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Immunomodulatory effects of zinc and its impact on COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of zinc supplementation on serum zinc concentration and T cell proliferation in nursing home elderly: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling inflammatory cytokines following zinc supplementation: a systematic review and meta-analysis of controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinc Orotate Efficacy and Bioavailability Against Other Zinc Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zinc orotate with other common zinc supplements, focusing on efficacy and bioavailability supported by experimental data. While claims of high bioavailability for this compound exist, robust, direct comparative human clinical trial data remains limited. This document summarizes the available evidence for this compound and presents a detailed, data-driven comparison of more extensively studied zinc salts, including zinc gluconate, zinc citrate, zinc picolinate, zinc glycinate, and zinc oxide.
Comparative Bioavailability of Zinc Supplements
The bioavailability of zinc supplements, a critical factor in their efficacy, varies significantly depending on the chelated form. The following table summarizes quantitative data from various human and in-vitro studies. It is important to note the limited direct comparative data for this compound in humans.
| Zinc Supplement | Relative Bioavailability/Absorption (%) | Key Findings & Citations |
| This compound | Data limited in humans. One animal study suggests a slower absorption phase compared to zinc sulfate.[1] Claims of high bioavailability are primarily based on theoretical mechanisms rather than direct comparative human trials.[2] | A 1982 study in rabbits showed that this compound had a slower oral absorption phase compared to zinc sulfate and zinc pantothenate.[1] Some sources suggest that the orotate carrier may facilitate zinc transport through cell membranes.[2] |
| Zinc Gluconate | ~60.9% | Absorption is comparable to zinc citrate and significantly higher than zinc oxide.[3] However, some studies have found it to be less bioavailable than zinc glycinate.[3] |
| Zinc Citrate | ~61.3% | Bioavailability is similar to zinc gluconate and superior to zinc oxide.[3] |
| Zinc Picolinate | Potentially higher than gluconate and citrate in some measures. | One study reported that zinc picolinate significantly increased zinc levels in hair, urine, and erythrocytes, while zinc gluconate and citrate did not show significant changes in these specific parameters.[3] |
| Zinc Glycinate | High (specific percentages vary) | Generally considered to have high bioavailability. One study reported plasma zinc rankings as glycinate > gluconate > picolinate = oxide.[3] Another study in rats showed 30% improved zinc retention for zinc glycinate compared to zinc sulfate in the presence of phytates.[4] |
| Zinc Oxide | ~49.9% | Generally has lower bioavailability compared to zinc sulfate, gluconate, and citrate.[3][5] |
| Zinc Sulfate | Reference Standard | Often used as a reference standard in comparative studies. Organic forms of zinc are generally considered to be better absorbed than inorganic zinc sulfate.[6][7] |
Experimental Protocols
The assessment of zinc bioavailability relies on various in-vivo and in-vitro models. Understanding these methodologies is crucial for interpreting the presented data.
In-Vivo Human Bioavailability Study Protocol (Example)
A common method to assess the bioavailability of different zinc supplements in humans is the randomized, double-blind, crossover trial.
-
Participant Selection: Healthy adult volunteers are recruited. Exclusion criteria often include pregnancy, smoking, vegan diet, and regular intake of mineral supplements.
-
Study Design: A crossover design is frequently employed where each participant receives each of the different zinc supplements and a placebo in a randomized order, separated by a washout period. This design minimizes inter-individual variability.
-
Intervention: Participants are given a standardized dose of elemental zinc from different supplements (e.g., 10 mg of elemental zinc from zinc citrate, zinc gluconate, and zinc oxide).[3] The supplements are typically consumed with water after an overnight fast to maximize absorption.[3]
-
Isotope Tracer Method: To accurately measure absorption, stable isotopes of zinc (e.g., 67Zn orally and 70Zn intravenously) are often used. The ratio of these isotopes in blood or urine samples allows for the calculation of fractional zinc absorption.[7]
-
Sample Collection and Analysis: Blood, urine, and sometimes hair and erythrocyte samples are collected at baseline and at various time points after supplementation.[3] Zinc concentrations in these samples are measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are calculated to compare the absorption profiles of the different zinc forms.
In-Vitro Bioaccessibility Protocol
In-vitro models, such as simulated gastrointestinal digestion, provide a cost-effective and ethical method for screening the bioaccessibility of zinc supplements.[8]
-
Simulated Digestion: The supplement is subjected to a multi-phase enzymatic digestion process that mimics the conditions of the human mouth, stomach, and small intestine.[8] This involves sequential incubation with simulated salivary, gastric, and intestinal fluids containing relevant enzymes (e.g., pepsin, pancreatin) and bile salts at physiological pH and temperature.[8]
-
Soluble Fraction Separation: After digestion, the sample is centrifuged to separate the soluble fraction (bioaccessible fraction) from the insoluble residue.[8]
-
Zinc Quantification: The concentration of zinc in the soluble fraction is measured using AAS or ICP-MS.[8] The bioaccessibility is then calculated as the percentage of zinc in the soluble fraction relative to the total zinc content of the supplement.[8]
Mandatory Visualizations
Experimental Workflow for Comparative Bioavailability Study
Caption: Workflow of a randomized crossover trial for zinc bioavailability.
Zinc Signaling in Immune Cell Function
Caption: Role of zinc in modulating immune cell signaling pathways.
References
- 1. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-design.com [bio-design.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetics of Common Zinc Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various zinc salts commonly used in supplementation and therapeutic formulations. Understanding the absorption, distribution, metabolism, and excretion of these salts is critical for optimizing bioavailability and achieving desired therapeutic outcomes. The information presented herein is supported by experimental data from peer-reviewed studies.
Executive Summary
The bioavailability of zinc is significantly influenced by the salt form in which it is administered. Organic zinc salts, such as gluconate and citrate, are generally considered to have higher bioavailability compared to inorganic forms like zinc oxide. This is attributed to their greater solubility and potentially different absorption pathways. While zinc sulfate is a widely used inorganic salt with moderate bioavailability, zinc picolinate has also been shown to be well-absorbed. This guide will delve into the quantitative pharmacokinetic data, the experimental methodologies used to obtain this data, and the underlying cellular mechanisms of zinc absorption.
Comparative Pharmacokinetics of Zinc Salts
The following table summarizes key pharmacokinetic parameters for different zinc salts based on data from human clinical trials. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies with varying methodologies.
| Zinc Salt | Dosage (Elemental Zinc) | Cmax (μg/dL) | Tmax (hours) | AUC (μg·h/dL) | Fractional Absorption (%) | Study Population | Reference |
| Zinc Gluconate | 20 mg | 18.3% higher than Zinc Oxide | No significant difference from Zinc Oxide | 8.1% higher than Zinc Oxide | 60.9 | 12 healthy males | [1] |
| Zinc Citrate | 10 mg | Not Reported | Not Reported | Not Reported | 61.3 | 15 healthy adults | [2] |
| Zinc Sulfate | 45 mg | Not Reported | ~2.3 | Not Reported | Not Reported | 10 healthy subjects | [3] |
| Zinc Oxide | 17.4 mg | - | No significant difference from Zinc Gluconate | - | 49.9 | 12 healthy males | [1] |
| Zinc Picolinate | 50 mg | Not Reported | Not Reported | Not Reported | Significantly increased hair, urine, and erythrocyte zinc levels compared to placebo | 15 healthy volunteers | [1] |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Dashes indicate data not reported in the cited study in a comparable format.
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous experimental designs to assess the pharmacokinetics of zinc salts. A common methodology is the randomized, double-blind, crossover trial.
Example Experimental Protocol: Randomized Crossover Bioavailability Study
A representative experimental workflow for a comparative bioavailability study of different zinc salts is as follows:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Inclusion criteria typically include age, BMI, and normal zinc levels. Exclusion criteria often include gastrointestinal diseases, use of mineral supplements, and pregnancy.
-
Washout Period: Participants undergo a washout period (e.g., 14 days) to eliminate any existing supplemental zinc from their system.
-
Randomization and Blinding: Subjects are randomly assigned to a sequence of treatments, where each treatment is a different zinc salt or a placebo. Both the subjects and the investigators are blinded to the treatment being administered.
-
Dosing: On the study day, after an overnight fast, subjects receive a standardized dose of a specific zinc salt.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, and 24 hours).
-
Sample Analysis: Plasma or serum is separated from the blood samples, and zinc concentrations are measured using techniques such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES) or atomic absorption spectrometry.
-
Pharmacokinetic Analysis: The collected concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Crossover: After another washout period, each subject "crosses over" to the next treatment in their assigned sequence, until all subjects have received all treatments.
Caption: A typical experimental workflow for a randomized crossover pharmacokinetic study of zinc salts.
Cellular Mechanisms of Zinc Absorption
The absorption of zinc in the small intestine is a complex process mediated by a series of transport proteins. The two main families of zinc transporters are the Zrt- and Irt-like proteins (ZIP) and the ZnT (zinc transporter) proteins, which regulate the influx and efflux of zinc from the intestinal enterocytes.
Zinc absorption is a carrier-mediated and saturable process at normal dietary intakes, though passive diffusion may occur at very high concentrations.[4] The primary site of zinc absorption is the small intestine, particularly the duodenum and jejunum.[5]
The process begins with the uptake of zinc from the intestinal lumen into the enterocytes, primarily through the ZIP4 transporter located on the apical membrane.[4][5] Once inside the enterocyte, zinc can be utilized for cellular functions, stored by binding to metallothionein, or transported out of the cell into the bloodstream. The efflux of zinc from the enterocyte into the portal circulation is mediated by the ZnT1 transporter on the basolateral membrane.[5]
Caption: Simplified signaling pathway of zinc absorption in an intestinal enterocyte.
Conclusion
The selection of a zinc salt for supplementation or therapeutic use should be guided by its pharmacokinetic profile. The available evidence suggests that organic zinc salts like zinc gluconate and zinc citrate are more readily absorbed than inorganic forms such as zinc oxide. Zinc sulfate remains a viable and widely studied option. Further research employing standardized methodologies will be crucial for a more definitive head-to-head comparison of all available zinc salts. For drug development professionals, understanding these nuances is key to formulating products with optimal zinc bioavailability.
References
- 1. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pharmacokinetic study of orally administered zinc in humans: evidence for an enteral recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Zinc Absorption in Health, Acrodermatitis Enteropathica and Celiac Disease [pubs.sciepub.com]
- 5. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Zinc Orotate and Zinc Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of two common zinc supplements, zinc orotate and zinc citrate. While direct comparative studies evaluating the antioxidant capacities of these two specific forms are limited, this document synthesizes the available experimental data for each, alongside the well-established antioxidant mechanisms of zinc. Detailed experimental protocols for key antioxidant assays and diagrams of relevant signaling pathways are included to support further research in this area.
Understanding Zinc's Role as an Antioxidant
Zinc is an essential trace element that plays a crucial, albeit indirect, role in the body's antioxidant defense system. Unlike classical antioxidants, zinc is a redox-inert metal, meaning it does not directly participate in redox reactions by donating electrons. Instead, its antioxidant effects are mediated through several key mechanisms:
-
Cofactor for Antioxidant Enzymes: Zinc is a critical structural component of copper-zinc superoxide dismutase (Cu/Zn-SOD), a key enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[1]
-
Induction of Metallothioneins: Zinc induces the expression of metallothioneins, which are cysteine-rich proteins with a high affinity for binding heavy metals. These proteins are also potent scavengers of hydroxyl radicals.[1]
-
Competition with Redox-Active Metals: Zinc can compete with and displace pro-oxidant metals like iron and copper from binding sites on cell membranes and proteins. This action helps to prevent these metals from catalyzing the formation of highly reactive hydroxyl radicals.[1]
-
Inhibition of Pro-oxidant Enzymes: Zinc can inhibit the activity of enzymes that generate reactive oxygen species (ROS), such as NADPH oxidase.[1]
-
Regulation of Signaling Pathways: Zinc is involved in the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2) and Metal-responsive transcription factor 1 (MTF-1), which regulate the expression of a wide range of antioxidant and cytoprotective genes.
The form of zinc supplement can influence its bioavailability and, consequently, its physiological effects. Orotic acid and citric acid are organic carriers that are believed to enhance the absorption of zinc.
Quantitative Data on Antioxidant Properties
| Zinc Form | Parameter Measured | Model System | Key Findings | Reference |
| Zinc Citrate | Catalase (CAT) Activity | Saccharomyces cerevisiae | Zinc citrate at a concentration of 15.0 mg/l resulted in a 125% increase in catalase activity compared to the reference sample. | [2] |
| Zinc (form not specified) | Superoxide Dismutase (SOD) Activity | Healthy Elderly Subjects | Zinc supplementation significantly increased the activities of plasma SOD and erythrocyte SOD. | [1] |
| Zinc (form not specified) | Malondialdehyde (MDA) Levels | Rats | Zinc supplementation prevented the increase in lipid peroxidation (MDA levels) in various tissues induced by exercise. | [3] |
Experimental Protocols
To facilitate further research into the antioxidant properties of zinc compounds, detailed protocols for commonly used and relevant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Dissolve the zinc compound (or other test sample) in a suitable solvent (e.g., deionized water, methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well microplate, add 50 µL of the sample dilutions to each well.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
As a control, add 50 µL of the solvent to a well with 150 µL of the DPPH solution.
-
As a blank, use the solvent used for the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The results can also be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another widely used method to determine the total antioxidant capacity of a sample.
Principle: The pre-formed ABTS radical cation (ABTS•+) is intensely colored. In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the zinc compound or test sample in a suitable solvent.
-
Assay:
-
Add 20 µL of the sample dilutions to a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
As a control, use the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The antioxidant capacity is often expressed as Trolox equivalents (TEAC).
Cellular Antioxidant Assay (CAA) using DCFH-DA
This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells.
Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can scavenge ROS and thus inhibit the formation of DCF.
Procedure:
-
Cell Culture: Seed cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and grow to confluence.
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with PBS.
-
Add a solution of 25 µM DCFH-DA in a suitable buffer (e.g., HBSS) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the zinc compound or test sample at various concentrations to the wells.
-
-
Induction of Oxidative Stress:
-
Add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS generation.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The antioxidant capacity is calculated from the area under the curve (AUC) of fluorescence intensity versus time. The results can be expressed as quercetin equivalents (QE).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in zinc's antioxidant action and a general workflow for evaluating the antioxidant properties of a compound.
Caption: Nrf2 Signaling Pathway Activation by Zinc.
Caption: MTF-1 Signaling Pathway and Antioxidant Response.
Caption: Experimental Workflow for Antioxidant Evaluation.
Conclusion
Both this compound and zinc citrate are expected to exhibit antioxidant properties primarily through the established indirect mechanisms of zinc. The choice of the chelating agent—orotate or citrate—may influence the bioavailability of zinc, which in turn could impact its antioxidant efficacy. However, a direct comparison of their antioxidant potential is hampered by a lack of specific experimental data. The provided protocols and pathway diagrams offer a framework for researchers to conduct such comparative studies and further elucidate the roles of these zinc compounds in mitigating oxidative stress. Future research should focus on head-to-head in vitro and in vivo studies to provide a clearer understanding of the relative antioxidant merits of this compound versus zinc citrate.
References
Comparative Efficacy of Zinc Orotate and Zinc Oxide in Topical Applications: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the topical efficacy of zinc orotate and zinc oxide for researchers, scientists, and drug development professionals. The following sections detail their relative performance in skin absorption, anti-inflammatory and antioxidant activities, and wound healing, supported by available experimental data and methodologies.
Comparative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and zinc oxide across key performance indicators in topical applications. Direct comparative studies on the topical efficacy of this compound versus zinc oxide are limited; therefore, some data for this compound is inferred from its physicochemical properties and studies on other organic zinc salts.
| Parameter | This compound | Zinc Oxide |
| Form | Organic Salt | Inorganic Compound |
| Solubility in Water | Practically Insoluble[1] | Insoluble |
| Bioavailability (Oral) | Generally considered to have good bioavailability as an organic salt.[2][3][4] | Lower bioavailability compared to organic zinc salts.[4] |
| Particle Size | Not specified in topical studies | Often used in microfine or nanoparticle form in topical preparations.[5][6] |
Table 1: Physicochemical Properties
| Parameter | This compound (Inferred) | Zinc Oxide |
| Penetration into Viable Epidermis | Potentially low due to insolubility, but the orotate carrier may facilitate some level of cellular uptake. | Generally low to negligible penetration of nanoparticles into viable epidermis.[5][6][7][8] |
| Mechanism of Absorption | Likely involves dissolution to release zinc ions for cellular uptake. | Involves dissolution on the skin surface, leading to the absorption of zinc ions.[7][9] |
| Factors Affecting Absorption | Formulation vehicle, skin integrity. | Formulation vehicle, particle size, skin pH, and integrity.[6][7] |
Table 2: Skin Absorption and Penetration
| Parameter | This compound (Inferred from general properties of zinc) | Zinc Oxide |
| Mechanism | Inhibition of pro-inflammatory signaling pathways such as NF-κB.[10] | Inhibition of pro-inflammatory cytokine production and modulation of immune responses.[11][12][13] |
| Supporting Evidence | Oral zinc salts have demonstrated anti-inflammatory effects in various skin conditions.[11][14][15] | Topical application has been shown to reduce inflammation in conditions like diaper dermatitis and acne.[11][12] |
Table 3: Anti-inflammatory Effects
| Parameter | This compound (Inferred from general properties of zinc) | Zinc Oxide |
| Mechanism | Acts as a cofactor for antioxidant enzymes (e.g., superoxide dismutase) and induces metallothionein synthesis.[16][17][18][19][20] | Scavenges free radicals and protects against UV-induced oxidative damage.[18][19][20] |
| Supporting Evidence | Oral zinc supplementation has been shown to reduce oxidative stress.[10] | Topical application provides antioxidant protection for the skin.[18][19][20] |
Table 4: Antioxidant Activity
| Parameter | This compound | Zinc Oxide |
| Mechanism | Promotes cellular proliferation and collagen synthesis.[21][22] | Enhances re-epithelialization, reduces bacterial infection, and modulates inflammation in the wound bed.[23][24][25][26][27][28][29][30] |
| Supporting Evidence | Promoted for its role in wound recovery.[21][22] | Numerous studies demonstrate its efficacy in accelerating the healing of various types of wounds.[23][24][25][26][27][28][29][30] |
Table 5: Wound Healing
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To assess the percutaneous absorption of zinc from topical formulations.
Apparatus: Franz diffusion cells.
Membrane: Excised human or porcine skin.
Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4.
Procedure:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed PBS and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a standardized amount of the test formulation (this compound or zinc oxide cream/ointment) to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor medium.
-
Analyze the collected samples for zinc concentration using atomic absorption spectroscopy or a similar sensitive analytical technique.
-
After the experiment, the skin can be sectioned to determine the amount of zinc retained in different skin layers (stratum corneum, epidermis, dermis).
In Vivo Wound Healing Model (Excisional Wound in Rats)
Objective: To evaluate the efficacy of topical zinc formulations in promoting wound healing.
Animal Model: Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats and create a full-thickness excisional wound of a standardized diameter (e.g., 6 mm) on the dorsal side.
-
Divide the animals into three groups: control (untreated or vehicle), this compound-treated, and zinc oxide-treated.
-
Apply the respective topical formulations to the wounds daily.
-
Monitor wound closure by taking digital photographs at regular intervals (e.g., days 0, 3, 7, 10, and 14).
-
Calculate the percentage of wound contraction using image analysis software.
-
At the end of the study, euthanize the animals and collect wound tissue for histological analysis (to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration) and biochemical assays (e.g., hydroxyproline content for collagen estimation).
In Vitro Anti-inflammatory Activity (LPS-induced TNF-α production in Macrophages)
Objective: To assess the anti-inflammatory potential of zinc compounds.
Cell Line: RAW 264.7 murine macrophages.
Procedure:
-
Culture RAW 264.7 cells in appropriate media.
-
Pre-treat the cells with different concentrations of this compound or zinc oxide for a specified period (e.g., 1 hour).
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
A reduction in TNF-α levels in the treated groups compared to the LPS-only control indicates anti-inflammatory activity.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the free radical scavenging capacity of zinc compounds.
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
Prepare a solution of the test compound (this compound or zinc oxide) at various concentrations.
-
Mix the test solution with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant, and the percentage of scavenging activity is calculated. Ascorbic acid is typically used as a positive control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in the topical action of zinc and a typical experimental workflow for evaluating topical agents.
Caption: Key signaling pathways modulated by intracellular zinc.
Caption: Experimental workflow for topical efficacy evaluation.
References
- 1. This compound Dihydrate Manufacturers, with SDS [mubychem.com]
- 2. droracle.ai [droracle.ai]
- 3. codeage.com [codeage.com]
- 4. hsnstore.eu [hsnstore.eu]
- 5. The in vitro absorption of microfine zinc oxide and titanium dioxide through porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of formulation on the penetration of coated and uncoated zinc oxide nanoparticles into the viable epidermis of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative Penetration of Zinc Oxide and Zinc Ions into Human Skin after Application of Different Zinc Oxide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Why do we use topical zinc on wounds and perilesional skin? - Elena Conde [elenaconde.com]
- 10. researchgate.net [researchgate.net]
- 11. Zinc Therapy in Dermatology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. [Zinc salts in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Evidence supporting zinc as an important antioxidant for skin | Semantic Scholar [semanticscholar.org]
- 21. This compound: Benefits for Your Joints, Liver, & More [globalhealing.com]
- 22. This compound 60 Mg, Advanced Research [nhc.com]
- 23. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 24. Zinc in Wound Healing Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Zinc in wound healing: theoretical, experimental, and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Systematic review and meta-analysis of the effect of zinc on wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nutrition.bmj.com [nutrition.bmj.com]
- 28. drsergiomazzei.health [drsergiomazzei.health]
- 29. "Topical Zinc May Augment Post-Operative Wound Healing, Including Follo" by Nicole Levin, Taylor Gray DO et al. [scholarlycommons.hcahealthcare.com]
- 30. Zinc Oxide in Wound Healing: Mechanisms, Benefits, Evidence, Safety, Applications - Global Chemical [glochem.com]
Independent Verification of Zinc Orotate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Bioavailability of Zinc Salts
The following tables summarize quantitative data from studies comparing the bioavailability of zinc orotate with other zinc salts. It is important to note that direct comparative studies in humans are limited, and some of the available data comes from animal models.
Table 1: Pharmacokinetic Parameters of Zinc Salts in Rabbits
| Zinc Salt | Administration | Absorption Phase (Ka) | Distribution Phase (α) | Elimination Phase (β) |
| This compound | Oral | Slower | Faster | Faster |
| Zinc Sulfate | Oral | Faster | Slower | Slower |
| Zinc Pantothenate | Oral | Faster | Slower | Slower |
Source: Adapted from Andermann, G., & Dietz, M. (1982). The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound. European Journal of Drug Metabolism and Pharmacokinetics.[1]
Table 2: Comparative Bioavailability of Various Zinc Salts in Human and In Vitro Studies
| Zinc Salt | Comparison Finding | Study Type | Reference |
| This compound | Organic zinc compounds, including orotate, are suggested to have superior absorption compared to inorganic forms. | Review | [2] |
| Zinc Glycinate | 43.4% more bioavailable than zinc gluconate. Significantly increased plasma zinc levels compared to zinc gluconate and placebo over 6 weeks. | Human Clinical Trial | [3] |
| Zinc Gluconate | Fractional absorption (60.9%) statistically similar to zinc citrate (61.3%) and significantly higher than zinc oxide (49.9%). Cmax 18.3% higher and AUC 8.1% higher than zinc oxide. | Human Clinical Trial | [2][3] |
| Zinc Citrate | Fractional absorption (61.3%) statistically similar to zinc gluconate (60.9%). | Human Clinical Trial | [3] |
| Zinc Sulfate | Lower bioavailability at low doses compared to zinc gluconate in rats. | Animal Study | [4][5] |
| Zinc Oxide | Significantly lower fractional absorption (49.9%) compared to zinc gluconate and zinc citrate. | Human Clinical Trial | [3] |
Experimental Protocols
A standardized and highly accurate method for determining the absorption of minerals like zinc is the double-isotope tracer ratio (DITR) method . This technique provides precise measurements of the fraction of an orally ingested nutrient that is absorbed into the systemic circulation.
Double-Isotope Tracer Ratio (DITR) Method for Zinc Absorption
Objective: To quantify the fractional absorption of zinc from a specific oral supplement (e.g., this compound).
Methodology:
-
Isotope Preparation: Two stable (non-radioactive) isotopes of zinc are utilized. For instance, ⁶⁷Zn is incorporated into the oral zinc supplement, and ⁷⁰Zn is prepared for intravenous administration.
-
Subject Preparation: Healthy human volunteers are typically recruited and often required to fast overnight to ensure baseline conditions.
-
Simultaneous Administration: On the day of the study, participants receive the oral dose of the zinc supplement containing one isotope (e.g., ⁶⁷Zn-orotate). Concurrently, a precisely known amount of the second zinc isotope (e.g., ⁷⁰Zn as zinc chloride) is administered intravenously.
-
Sample Collection: Blood and urine samples are collected at baseline (before administration) and at multiple time points following the administration of the isotopes. Complete urine collections are typically carried out over a 48-hour period.
-
Isotope Analysis: The isotopic ratios of zinc (⁷⁰Zn/⁶⁶Zn and ⁶⁷Zn/⁶⁶Zn) in the collected blood and urine samples are measured using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation of Fractional Absorption: The fractional zinc absorption (FZA) is calculated by comparing the ratio of the orally administered isotope to the intravenously administered isotope in the collected samples. The formula for estimating FZA from urine is:
FZA (%) = (enrichment of oral isotope in urine / dose of oral isotope) / (enrichment of intravenous isotope in urine / dose of intravenous isotope) x 100
Mandatory Visualization
Signaling Pathways
Zinc ions (Zn²⁺) are known to act as intracellular signaling molecules, influencing key pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the role of zinc in the MAPK/ERK and PI3K/Akt signaling cascades.
Experimental workflow for a double-isotope tracer study.
Zinc-mediated activation of the MAPK/ERK signaling pathway.
Zinc-mediated activation of the PI3K/Akt signaling pathway.
References
- 1. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review | MDPI [mdpi.com]
- 4. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Zinc Orotate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Zinc Orotate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some safety data sheets classify this compound as non-hazardous, it is crucial to handle it with care to minimize exposure and environmental release.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Avoid contact with strong oxidizing agents.[2]
II. Spill Management
In the event of a this compound spill, follow these steps to minimize exposure and environmental contamination:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material using appropriate tools to avoid generating dust.[2][4] For larger spills, cover with an inert, non-combustible absorbent material like sand or earth before collection.[2]
-
Collection: Place the collected material into a designated, properly labeled, and sealed container for waste disposal.[2][4]
-
Cleaning: After the material has been collected, clean the contaminated surface with water and dispose of the cleaning materials in accordance with local regulations.[2]
III. Disposal Procedures
The primary concern for the disposal of zinc compounds is their potential toxicity to aquatic life.[5][6] Therefore, this compound waste must be managed as chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including spilled material, contaminated PPE (gloves, etc.), and absorbent materials, in a designated and clearly labeled waste container.
-
Ensure the container is sealed to prevent leaks or spills.
-
-
Consult Regulations:
-
Professional Disposal:
Alternative Laboratory Treatment (for trace amounts, with expert consultation):
In some instances, for very small residual amounts, dissolution in a dilute acid followed by neutralization may be considered. However, this should only be performed by trained personnel after a thorough risk assessment and with approval from your institution's EHS department. One source suggests that zinc powder residues can be dissolved in a diluted acid solution and then discarded in an appropriate acidic waste container.[9] Another source mentions that neutralization with a base can render zinc chloride less harmful, but this is a potentially dangerous procedure that requires a trained professional.[7]
IV. Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) was found in the search results. The consistent recommendation is to treat it as chemical waste for professional disposal.
V. Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The standard procedure is collection and handover to a professional waste disposal service.
VI. Disposal Workflow Diagram
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. This compound Dihydrate Manufacturers, with SDS [mubychem.com]
- 3. Specifications, Uses, SDS of this compound Dihydrate Manufacturers [kingofchemicals.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Orotate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling and disposal process for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zinc Orotate, offering procedural, step-by-step guidance to foster a secure research environment.
Essential Safety and Handling Protocols
When working with this compound, adherence to strict safety protocols is necessary to mitigate potential hazards such as skin, eye, and respiratory irritation.[1] The following table summarizes the recommended personal protective equipment (PPE) and handling procedures.
| Category | Requirement | Details & Precautions |
| Engineering Controls | Local Exhaust Ventilation | A system of local and/or general exhaust is recommended to keep airborne concentrations as low as possible.[2][3] Facilities should be equipped with an eyewash fountain and safety shower in the immediate vicinity of use.[1][4] |
| Eye/Face Protection | Safety Glasses or Goggles | Wear chemical splash-resistant safety glasses or goggles with side protection.[1] |
| Skin Protection | Protective Gloves | Manipulate with gloves that comply with established standards (e.g., Dir. 89/686/EEC and EN standard 374).[5] |
| Lab Coat/Protective Clothing | Wear normal work clothing or a lab coat to prevent skin contact.[5] Waterproof boots and suitable protective clothing are also recommended.[2][3] | |
| Respiratory Protection | As Needed | If ventilation is insufficient or dust is generated, wear a suitable NIOSH-approved respirator.[2][3] |
| General Hygiene | Hand Washing | Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1][2] |
| No Eating/Drinking/Smoking | Do not eat, drink, or smoke in areas where this compound is handled.[1][2] |
Step-by-Step Operational Plan for Handling and Storage
A systematic approach to handling and storing this compound minimizes risks and ensures the integrity of the compound.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled.
-
Storage: Store in a cool, dry, and well-ventilated area in the original, tightly closed container.[1][2][5] Keep away from heat, sparks, ignition sources, and incompatible materials such as strong oxidizing agents.[1][2][3]
-
Dispensing and Use:
-
Post-Handling:
-
Tightly reseal the container after use.
-
Clean the work area thoroughly.
-
Remove and wash any contaminated clothing before reuse.[1]
-
Emergency Procedures: First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of soap and running water for at least 15 minutes. Remove contaminated clothing and seek medical aid.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]
-
Containment: Collect waste material in a suitable, labeled disposal container.[1] Do not reuse empty containers.[5]
-
Disposal:
Visualizing the Workflow: From Receipt to Disposal
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical workflow.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
